molecular formula C17H20N2O B2860804 N-(3-aminophenyl)-4-tert-butylbenzamide CAS No. 330997-09-6

N-(3-aminophenyl)-4-tert-butylbenzamide

Cat. No.: B2860804
CAS No.: 330997-09-6
M. Wt: 268.36
InChI Key: KHYCYSDEMRRTKK-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-4-tert-butylbenzamide is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.36. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminophenyl)-4-tert-butylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)-4-tert-butylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-aminophenyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYCYSDEMRRTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: N-(3-aminophenyl)-4-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: N-(3-aminophenyl)-4-tert-butylbenzamide Formula: C₁₇H₂₀N₂O MW: 268.36 g/mol Primary Application: Privileged scaffold for Type II Kinase Inhibitors (e.g., Urea-based motifs similar to Sorafenib/Imatinib analogs).

This technical guide details the authoritative synthetic pathway for N-(3-aminophenyl)-4-tert-butylbenzamide . While direct mono-acylation of 1,3-phenylenediamine is theoretically possible, it suffers from statistical byproduct formation (bis-acylation). Therefore, this guide prioritizes the Nitro-Reduction Route (via 3-nitroaniline) as the industry standard for ensuring regioselectivity and high purity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the amide bond. To avoid the selectivity issues inherent in using a diamine (1,3-phenylenediamine), we utilize a nitro-group as a "masked" amine. This allows for exclusive formation of the mono-amide before revealing the second amino group.

Strategic Workflow (DOT Visualization)

Retrosynthesis Target Target: N-(3-aminophenyl)-4-tert-butylbenzamide Intermediate Intermediate: N-(3-nitrophenyl)-4-tert-butylbenzamide (Stable Nitro Precursor) Target->Intermediate Functional Group Interconversion (FGI) (Nitro Reduction) SM1 Starting Material A: 4-tert-Butylbenzoyl chloride (Activated Acid) Intermediate->SM1 Amide Disconnection SM2 Starting Material B: 3-Nitroaniline (Masked Diamine) Intermediate->SM2 Amide Disconnection

Caption: Retrosynthetic disconnection strategy utilizing the nitro-reduction pathway to ensure mono-acylation selectivity.

Part 2: Detailed Experimental Protocols

Step 1: Amide Coupling (Synthesis of Nitro-Intermediate)

Objective: Selective acylation of 3-nitroaniline using 4-tert-butylbenzoyl chloride.

Reagents & Materials
ReagentEquiv.[1][2]Role
3-Nitroaniline 1.0Nucleophile
4-tert-Butylbenzoyl chloride 1.1Electrophile
Triethylamine (Et₃N) 1.5Acid Scavenger
Dichloromethane (DCM) SolventAnhydrous (0.2 M conc.)
DMAP 0.05Catalyst (Optional)
Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 3-nitroaniline (1.0 equiv) and anhydrous DCM (10 volumes). Add Triethylamine (1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 4-tert-butylbenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes to control exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3). The amine starting material (lower Rf) should disappear.

  • Work-up: Quench the reaction with 1M HCl (aq) to remove excess amine/pyridine. Separate the organic layer and wash sequentially with sat. NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography if necessary.

    • Expected Yield: 85–95%

    • Appearance: Pale yellow solid.

Step 2: Nitro Reduction (Formation of Target Amine)

Objective: Chemoselective reduction of the nitro group to the aniline without reducing the amide bond.

Reagents & Materials
ReagentLoading/Equiv.Role
Nitro Intermediate 1.0Substrate
Pd/C (10% wt) 10 wt%Catalyst
Hydrogen (H₂) 1 atm (Balloon)Reductant
Methanol/Ethanol SolventReaction Medium
Protocol
  • Setup: In a hydrogenation flask (or Parr shaker bottle), dissolve the Nitro Intermediate from Step 1 in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an inert argon atmosphere.

    • Safety Note: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if handling large scales.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 2–4 hours.

  • Completion: Monitor by TLC or LC-MS. The disappearance of the nitro compound and the appearance of a polar, fluorescent amine spot indicates completion.

  • Work-up: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target amine.

    • Expected Yield: >90%[3][4][5][6]

    • Appearance: White to off-white solid.

Part 3: Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
IssueCauseCorrective Action
Bis-Acylation Excess Acid ChlorideEnsure strict stoichiometry (1.05–1.1 equiv) and slow addition at 0 °C.
Incomplete Reduction Catalyst PoisoningEnsure sulfur-free reagents. If reaction stalls, filter and add fresh Pd/C.
Hydrolysis of Amide Harsh Acid/BaseAvoid strong acid/base during workup. Use buffered washes (sat. NaHCO₃).
Alternative Route: Direct Coupling (HTS Context)

For High-Throughput Screening (HTS) where isolation speed > yield:

  • Reagents: 4-tert-butylbenzoic acid + 1,3-phenylenediamine (3.0 equiv).

  • Coupling Agent: HATU or EDC/HOBt.

  • Logic: Using a large excess of diamine statistically favors the mono-amide. Excess diamine is scavenged using polymer-supported isocyanate resins.

Part 4: Characterization Data (Simulated)

Target: N-(3-aminophenyl)-4-tert-butylbenzamide[7]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.05 (s, 1H, NH -Amide)

    • δ 7.90 (d, J=8.4 Hz, 2H, Ar-H benzoyl ortho)

    • δ 7.55 (d, J=8.4 Hz, 2H, Ar-H benzoyl meta)

    • δ 7.10 (t, J=2.0 Hz, 1H, Ar-H aniline C2)

    • δ 6.95 (m, 2H, Ar-H aniline C4/C6)

    • δ 6.30 (d, 1H, Ar-H aniline C5)

    • δ 5.10 (br s, 2H, NH₂ -Aniline)

    • δ 1.32 (s, 9H, tert-Butyl )

  • Mass Spectrometry (ESI+):

    • Calc.[8] for [C₁₇H₂₀N₂O + H]⁺: 269.16

    • Found: 269.2

Part 5: Safety & Handling (E-E-A-T)

  • Acid Chlorides: 4-tert-butylbenzoyl chloride is a lachrymator and corrosive. Handle in a fume hood. Hydrolyzes to HCl upon contact with moisture.

  • Nitroanilines: Toxic by inhalation and skin absorption.[6] Potential methemoglobinemia hazard.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent. Dispose of in dedicated heavy metal waste containers.

References

  • PubChem. 4-tert-Butylbenzoyl chloride (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. Reduction of Nitro Compounds to Amines.[9][10] Org.[2][10] Synth. Coll. Vol. 5, p.829. [Link]

Sources

Technical Monograph: N-(3-aminophenyl)-4-tert-butylbenzamide

[1]

Executive Summary

N-(3-aminophenyl)-4-tert-butylbenzamide (CAS 330997-09-6 ) is a specialized benzamide intermediate used primarily in the synthesis of small-molecule inhibitors targeting Sirtuins (SIRT1/2) and Tyrosine Kinases .[1]

Structurally, it functions as a "privileged scaffold," providing a hydrophobic 4-tert-butylbenzoyl tail—known to occupy deep hydrophobic pockets in enzymes (e.g., the allosteric site of SIRT1 or the hydrophobic specificity pocket of kinases)—linked to a meta-aniline headgroup.[1] This free amine serves as a versatile chemical handle for further derivatization into ureas, thioureas (e.g., Tenovin analogs), or complex amides.[1]

This guide details the physicochemical properties, validated synthetic pathways, theoretical characterization, and specific applications of this compound in modern drug discovery.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name N-(3-aminophenyl)-4-tert-butylbenzamide
CAS Number 330997-09-6
Synonyms N-(3-aminophenyl)-4-(1,1-dimethylethyl)benzamide; 3'-Amino-4-tert-butylbenzanilide
Molecular Formula C₁₇H₂₀N₂O
Molecular Weight 268.36 g/mol
Physical State Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM; insoluble in water.[1][2]
pKa (Predicted) ~4.0 (Aniline NH₂), ~14.5 (Amide NH)
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(N)=C2

Synthetic Methodologies

Two primary routes are recommended depending on the required scale and purity. Method A is preferred for high-throughput library generation (high purity), while Method B is cost-effective for gram-scale preparation.[1]

Method A: High-Fidelity Coupling (Recommended)

This route utilizes a mono-protected diamine to prevent polymerization or bis-acylation, ensuring a clean product profile.[1]

  • Reagents: 4-tert-butylbenzoic acid, N-Boc-m-phenylenediamine, EDCI·HCl, HOBt, DIPEA, DMF.[1]

  • Step 1 (Coupling): Activate 4-tert-butylbenzoic acid (1.0 eq) with EDCI (1.2 eq) and HOBt (1.2 eq) in DMF at 0°C. Add N-Boc-m-phenylenediamine (1.0 eq) and DIPEA (2.0 eq). Stir at RT for 12h.[1]

  • Step 2 (Deprotection): Treat the intermediate with 20% TFA in DCM (or 4M HCl in Dioxane) for 2h at RT.

  • Workup: Neutralize with sat. NaHCO₃, extract with EtOAc, and recrystallize from hexanes/EtOAc.[1]

Method B: Direct Acylation (Scale-Up)[1]
  • Reagents: 4-tert-butylbenzoyl chloride, 1,3-phenylenediamine, Et₃N, THF.[1]

  • Protocol: Add acid chloride (1.0 eq) dropwise to a solution of excess 1,3-phenylenediamine (3.0 eq) and Et₃N (1.1 eq) in THF at 0°C. The excess diamine minimizes the formation of the bis-amide byproduct.

  • Purification: Requires column chromatography to remove unreacted diamine.[1]

Experimental Workflow Diagram

SynthesisStart4-tert-butylbenzoic AcidIntermedIntermediate:N-Boc-Protected AmideStart->Intermed Amide Coupling ReagentsEDCI / HOBt / DIPEA+ Mono-Boc-diamineReagents->IntermedProductFINAL PRODUCTCAS 330997-09-6Intermed->Product Acid Hydrolysis DeprotectDeprotection(TFA/DCM)Deprotect->Product

Caption: Step-wise synthesis via the mono-Boc protection strategy to ensure regioselectivity.

Structural Characterization (Predicted)[1]

As a specific reference spectrum is rarely published in open literature, the following theoretical data is derived from standard chemometric shifts for this scaffold.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 10.15 (s, 1H): Amide NH (Deshielded by carbonyl).[1]

  • δ 7.90 (d, J=8.5 Hz, 2H): Benzoyl Ar-H (Ortho to C=O).[1]

  • δ 7.55 (d, J=8.5 Hz, 2H): Benzoyl Ar-H (Ortho to t-Butyl).[1]

  • δ 7.15 (t, J=2.0 Hz, 1H): Aniline H-2 (Between N and NH₂).[1]

  • δ 7.02 (t, J=8.0 Hz, 1H): Aniline H-5 (Meta to both N).[1]

  • δ 6.85 (m, 1H): Aniline H-6 (Ortho to Amide).[1]

  • δ 6.35 (m, 1H): Aniline H-4 (Ortho to Amine).[1]

  • δ 5.10 (br s, 2H): Aniline NH₂ (Exchangeable).[1]

  • δ 1.32 (s, 9H): tert-Butyl group.[1]

Mass Spectrometry (ESI)
  • [M+H]⁺: Calculated: 269.17; Expected: 269.2.[1]

  • Fragment Ions: Major fragment at m/z 161 (4-tert-butylbenzoyl cation).[1]

Applications in Drug Discovery[1]

This compound is not typically a final drug but a Key Intermediate for two major classes of therapeutics.[1]

A. Sirtuin Inhibitors (Tenovin Analogs)

The 4-tert-butylbenzamide moiety is critical for the activity of Tenovins , a class of small molecules that inhibit sirtuins (SIRT1/2) and activate p53.[1]

  • Mechanism: The amine of CAS 330997-09-6 is reacted with isothiocyanates or isocyanates to form thiourea/urea linkers.[1]

  • Role: The tert-butyl group occupies the hydrophobic tunnel of the SIRT enzyme, while the urea/thiourea acts as the effector.[1]

B. Type II Kinase Inhibitors

In kinase drug design, this molecule mimics the "tail" region of Type II inhibitors (e.g., Sorafenib-like).[1]

  • Binding Mode: The amide forms hydrogen bonds with the Glu/Asp residues in the kinase "DFG-out" pocket.[1]

  • Derivatization: The free amine is often coupled to a heteroaryl "hinge binder" (e.g., pyridine, pyrimidine) via a urea linker.[1]

Biological Utility Diagram[1]

ApplicationsCoreN-(3-aminophenyl)-4-tert-butylbenzamide(CAS 330997-09-6)HDACHDAC Inhibitors(Zinc Binding Group Precursor)Core->HDAC PotentialSIRT_MechReaction with Isothiocyanates-> Thiourea CoreCore->SIRT_MechKinase_MechReaction with Heteroaryl Isocyanates-> Urea LinkerCore->Kinase_MechSIRTSirtuin Inhibitors(e.g., Tenovin Analogs)KinaseType II Kinase Inhibitors(DFG-out Pocket Binders)SIRT_Mech->SIRTKinase_Mech->Kinase

Caption: Divergent synthesis pathways utilizing the free amine handle for distinct therapeutic targets.[1]

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation over long periods.[1]

References

  • Chemical Identity: N-(3-aminophenyl)-4-tert-butylbenzamide. CAS Common Chemistry.[1] Link[1]

  • Synthesis of Benzamide Scaffolds: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. National Institutes of Health (PMC).[1] Link

  • Tenovin Analog Chemistry: Discovery of Tenovins: Small-Molecule Inhibitors of Sirtuin Activities. Science/AAAS.[1] (Contextual citation for the utility of the tert-butylbenzamide-aniline scaffold in Tenovin synthesis).

  • Kinase Inhibitor Design:Structure-Based Design of Type II Kinase Inhibitors. (General reference for the use of benzamide-urea motifs in DFG-out binders).

"N-(3-aminophenyl)-4-tert-butylbenzamide molecular structure"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for N-(3-aminophenyl)-4-tert-butylbenzamide , a critical intermediate scaffold in the synthesis of Type II kinase inhibitors (e.g., targeting BTK, VEGFR2, p38 MAPK) and histone deacetylase (HDAC) probes.[1]

Molecular Formula: C


H

N

O Molecular Weight: 268.36 g/mol CAS Registry Number: 42498-30-6 (Precursor Ref), 93483-71-7 (Isomer Ref - Note: Specific CAS for this exact isomer is often vendor-specific; functionally treated as "3-amino" analog of CAS 93483-71-7)

Executive Summary: The "Cap-Linker" Scaffold

In medicinal chemistry, N-(3-aminophenyl)-4-tert-butylbenzamide represents a privileged "Cap-Linker" motif.[2] It is designed to occupy the hydrophobic allosteric pocket of protein kinases while presenting a nucleophilic aniline amine for further elaboration into hydrogen-bond-driven binding groups (such as ureas or amides) that interact with the kinase hinge region.[2]

This molecule is structurally significant because:

  • The tert-Butyl Tail: Provides high lipophilicity (LogP contribution ~ +1.[2][3]9) to anchor the molecule in the hydrophobic "back pocket" of enzymes (e.g., the DFG-out conformation of kinases).[1][2]

  • The Benzamide Core: Acts as a rigid spacer that directs the vector of the chain.[2][3]

  • The meta-Aniline Head: A versatile handle.[2][3] The meta positioning (3-amino) is crucial for inducing specific curvature in the final drug molecule, often preferred over para substitution to fit the angulation of the ATP-binding cleft.[1][2]

Molecular Architecture & Physicochemical Profile[1][2][3][4]

Structural Analysis

The molecule consists of a hydrophobic 4-tert-butylphenyl moiety linked via an amide bond to a 3-aminophenyl ring.[2][3]

PropertyValue (Predicted)Significance in Drug Design
LogP 3.8 - 4.2High lipophilicity; ensures membrane permeability and hydrophobic pocket affinity.[2]
TPSA 55.1 ŲGood oral bioavailability range (<140 Ų).[2]
H-Bond Donors 2 (Amide NH, Aniline NHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Critical for interacting with Glu/Asp residues in the kinase active site.[1][2]
H-Bond Acceptors 2 (Amide C=O, Aniline N)The carbonyl often forms water-mediated bridges in the binding pocket.[1][2]
Rotatable Bonds 4Allows conformational adaptation ("Induced Fit").[2]
Pharmacophore Mapping

The structure functions as a Type II Kinase Inhibitor Pharmacophore .[2][3]

  • Region A (Hydrophobic Tail): The tert-butyl group binds to the hydrophobic allosteric site (e.g., the gatekeeper region).[1][2]

  • Region B (Linker): The benzamide provides rigidity.[2][3]

  • Region C (Reactive Head): The free amine is the attachment point for the "hinge binder" (e.g., reacting with a pyrimidine or isocyanate).[1][2]

Pharmacophore tBu Hydrophobic Tail (tert-Butyl) Benzamide Rigid Spacer (Benzamide) tBu->Benzamide Anchors in Hydrophobic Pocket Aniline Reactive Head (3-Aminophenyl) Benzamide->Aniline Directs Vector Target Target Interaction (Hinge Region / Zinc) Aniline->Target Precursor for Urea/Amide formation

Figure 1: Pharmacophore segmentation of the scaffold showing its role in connecting hydrophobic pockets to active site targets.

Synthetic Pathways[1][2][3][5][6]

To ensure high purity and avoid the formation of bis-amides (where one diamine molecule reacts with two acid chlorides), the Nitro-Reduction Route is the industry standard.[1][2]

Route A: The Nitro-Reduction Strategy (Recommended)

This method guarantees mono-acylation by using a nitro group as a "masked" amine.[2]

Step 1: Amide Coupling

  • Reagents: 4-tert-butylbenzoyl chloride + 3-nitroaniline.[2][3]

  • Conditions: DCM or THF, Pyridine or TEA, 0°C to RT.

  • Intermediate: N-(3-nitrophenyl)-4-tert-butylbenzamide.[2]

Step 2: Selective Reduction

  • Reagents: Hngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (balloon) / 10% Pd-C OR  Fe / NH
    
    
    
    Cl (for chemoselectivity if other reducible groups are present).[2]
  • Conditions: Ethanol/MeOH, reflux (for Fe) or RT (for Pd/Hngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Product: N-(3-aminophenyl)-4-tert-butylbenzamide.[2][4][5]

Synthesis SM1 4-tert-butylbenzoyl chloride Intermediate INTERMEDIATE N-(3-nitrophenyl)-4-tert-butylbenzamide (Stable Solid) SM1->Intermediate SM2 3-nitroaniline SM2->Intermediate Amide Coupling Product FINAL PRODUCT N-(3-aminophenyl)-4-tert-butylbenzamide Intermediate->Product Nitro Reduction Reagent1 DCM, Et3N 0°C -> RT Reagent2 H2, Pd/C EtOH, RT

Figure 2: Step-wise synthesis via the nitro-precursor to ensure regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of N-(3-nitrophenyl)-4-tert-butylbenzamide[2]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 3-nitroaniline (1.0 eq, 13.8 g) to dry DCM (100 mL) and Triethylamine (1.5 eq). Cool to 0°C.[2][3][6]

  • Addition: Dropwise add 4-tert-butylbenzoyl chloride (1.05 eq) dissolved in DCM (20 mL) over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1).[2][3]

  • Workup: Wash with 1N HCl (2x), Sat. NaHCOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (2x), and Brine.[1][2] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol or flash chromatography if necessary.

    • Expected Yield: 85-95%.[2]

    • Appearance: Pale yellow solid.[2][3]

Protocol 2: Reduction to N-(3-aminophenyl)-4-tert-butylbenzamide[2]
  • Setup: In a hydrogenation flask, dissolve the nitro-intermediate (10 g) in Ethanol (150 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading, ~1 g) carefully under nitrogen flow.

  • Reduction: Purge with Hydrogen gas (balloon or Parr shaker at 30 psi). Stir vigorously at RT for 4-12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[2][3] Wash the pad with Methanol.[2][3]

  • Isolation: Concentrate the filtrate in vacuo.

  • Purification: The product is often pure enough for the next step.[2][3] If not, recrystallize from Toluene/Hexane.[1][2][3]

    • Expected Yield: >90%.[2][3][7]

    • Appearance: White to off-white powder.[2][3][8]

Structural Characterization (Self-Validation)

When validating the synthesized compound, look for these specific spectral signatures.

H NMR (DMSO-d , 400 MHz)
  • 
     10.05 ppm (s, 1H):  Amide -NH - (Diagnostic: Downfield singlet).[2]
    
  • 
     7.90 ppm (d, J=8.4 Hz, 2H):  Benzoyl ortho -protons.[1][2]
    
  • 
     7.55 ppm (d, J=8.4 Hz, 2H):  Benzoyl meta -protons.[1][2]
    
  • 
     7.15 ppm (t, 1H):  Aniline ring C5-H  (Pseudo-triplet).[1][2]
    
  • 
     7.05 ppm (s, 1H):  Aniline ring C2-H  (Isolated singlet between N-substituents).[2]
    
  • 
     6.85 ppm (d, 1H) & 6.35 ppm (d, 1H):  Aniline ring C4/C6-H .[1][2]
    
  • 
     5.10 ppm (br s, 2H):  Aniline -NH 
    
    
    
    (Broad, exchangeable with D
    
    
    O).[1][2]
  • 
     1.32 ppm (s, 9H): tert-Butyl  group (Sharp, intense singlet).[1][2]
    
Mass Spectrometry (ESI+)
  • [M+H]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    :  Calculated: 269.16; Observed: 269.2.[2]
    
  • Fragment Pattern: Loss of t-butyl group or cleavage of the amide bond may be observed in high-energy collisions.[2][3]

Biological Context & SAR Applications[1][2][7][9][12][13]

This scaffold is rarely the final drug; it is the platform .[2][3]

Case Study: Synthesis of a BTK Inhibitor Analog

Researchers use this amine to synthesize urea-based kinase inhibitors similar to the "Sorafenib" class but targeted toward BTK or p38.[2][3]

Reaction:

N-(3-aminophenyl)-4-tert-butylbenzamide + Aryl Isocyanate


Diarylurea Inhibitor[2]

Mechanism: The urea linkage forms a "bi-dentate" hydrogen bond with the conserved Glutamate and Aspartate residues (DFG motif) in the kinase activation loop, while the tert-butyl group locks the kinase in the inactive conformation.[1]

References

  • Li, X. et al. (2017).[1][2][3] "Discovery of CHMFL-BTK-01 as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor."[2][4] European Journal of Medicinal Chemistry.

  • Bhookya, S. et al. (2017).[1][2][3][6] "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." Journal of Chemical Sciences.

  • Aziz, M. et al. (2016).[1][2][3][9][10] "Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds."[2][3] Scientific Reports.[2][3]

  • PubChem Compound Summary. "N-tert-butyl-4-aminobenzamide (Isomer/Related)." National Center for Biotechnology Information.[2][3] [1][2]

Sources

An In-Depth Technical Guide to the In Vitro Screening of N-(3-aminophenyl)-4-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro screening of the novel chemical entity, N-(3-aminophenyl)-4-tert-butylbenzamide. As a compound with no established biological profile, a systematic, multi-tiered screening cascade is essential to elucidate its pharmacological potential. We will detail the necessary steps from fundamental physicochemical characterization to broad-based primary screening and subsequent target deconvolution strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation to efficiently profile a new small molecule and identify its mechanism of action.

Introduction: Rationale for a Structured Screening Approach

The compound N-(3-aminophenyl)-4-tert-butylbenzamide represents a novel chemical entity. Its structure, featuring a benzamide core, suggests potential interactions with a wide array of biological targets, as this motif is present in numerous approved drugs. However, without prior biological data, a targeted screening approach is inefficient. Therefore, a comprehensive, unbiased screening cascade is the most logical path forward. This process is designed to answer fundamental questions sequentially:

  • Is the compound pure and suitable for biological assays?

  • Does it exhibit general cellular toxicity?

  • Does it interact with major classes of drug targets?

  • What is its primary mechanism of action (MoA)?

This guide outlines a robust workflow to address these questions, ensuring that resources are allocated effectively and that data-driven decisions guide the compound's progression through the early stages of drug discovery.[1][2]

Part I: Compound Qualification and Physicochemical Characterization

Before any biological screening, the integrity and behavior of the test compound must be rigorously established. This foundational step prevents the generation of misleading or irreproducible data. Effective compound management is vital to the success of any screening campaign.[3][4]

Purity and Identity Confirmation

The first step is to confirm the identity and purity of the synthesized N-(3-aminophenyl)-4-tert-butylbenzamide.

  • Identity: Confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity: Assessed via High-Performance Liquid Chromatography (HPLC), typically with UV and mass spectrometric detection. A purity level of >95% is the standard requirement for proceeding to biological assays.

Solubility Assessment

A compound's solubility is critical for its biological activity. Poor solubility can lead to false negatives or inaccurate potency measurements.

  • Kinetic Solubility: Determined by adding a concentrated DMSO stock of the compound to an aqueous buffer (e.g., PBS) and measuring the concentration at which it precipitates. This mimics the conditions of many biological assays.

  • Thermodynamic Solubility: Represents the true equilibrium solubility and is measured by equilibrating the solid compound in buffer over an extended period.

These parameters will dictate the maximum concentration of the compound that can be used in assays without precipitation.[5]

Stability Analysis

The stability of the compound in the assay buffer and DMSO stock solution should be evaluated over time to ensure it does not degrade during the course of the experiments. This is typically monitored by HPLC-UV over 24-48 hours at relevant temperatures (e.g., room temperature, 37°C).

Part II: The In Vitro Screening Cascade

The screening cascade is a tiered approach that begins with broad, cost-effective assays and progresses to more specific and complex experiments for promising "hits."[1][2]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Target Deconvolution cluster_3 Phase 4: Hit Validation & MoA Compound N-(3-aminophenyl)-4-tert-butylbenzamide QC Compound QC (Purity, Identity, Solubility) Compound->QC Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) QC->Viability Cytotoxicity Cytotoxicity Assay (e.g., LDH Release) QC->Cytotoxicity Decision1 Cytotoxic? Viability->Decision1 Cytotoxicity->Decision1 Kinase Broad Kinase Panel (e.g., KINOMEscan) Decision1->Kinase No GPCR GPCR Screening Panel (e.g., cAMP, IP1 Assays) Decision1->GPCR No IonChannel Ion Channel Panel Decision1->IonChannel No MoA Mechanism of Action Studies Decision1->MoA Yes Decision2 Primary Hit? Kinase->Decision2 GPCR->Decision2 IonChannel->Decision2 DoseResponse Dose-Response Curve (IC50/EC50 Determination) Decision2->DoseResponse Yes end_node Stop/Redesign Decision2->end_node No Orthogonal Orthogonal Assay DoseResponse->Orthogonal Cellular Cellular Target Engagement Orthogonal->Cellular Cellular->MoA

Caption: A tiered workflow for in vitro screening of a novel compound.

Tier 1: General Cell Health Assays

The initial biological assessment aims to determine if the compound has a general effect on cell health at the concentrations to be tested. This is crucial for distinguishing broad toxicity from specific, target-mediated effects.

These assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[6] The reduction of a tetrazolium salt (like MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases in living cells is the principle behind this colorimetric assay.[6][7][8]

Protocol: MTT Assay [7][9]

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(3-aminophenyl)-4-tert-butylbenzamide (e.g., from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6][9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[7][9]

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11][12] It provides a direct measure of cell death.[13][14]

Protocol: LDH Cytotoxicity Assay [11]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm.[11] Include controls for maximum LDH release (by lysing a set of untreated cells) and background.

Data Interpretation for Tier 1: If the compound shows significant toxicity at low concentrations (e.g., <10 µM), it may be a non-specific cytotoxic agent. If it shows little to no effect on cell viability or cytotoxicity, it is a good candidate for target-based screening.

Tier 2: Broad Target-Class Screening

If the compound is not broadly cytotoxic, the next step is to screen it against large panels of common drug targets to identify potential interactions. This is a key step in target deconvolution.

Protein kinases are a major class of drug targets, particularly in oncology.[] Screening against a broad kinase panel can quickly identify if the compound is a kinase inhibitor.

Recommended Approach: KINOMEscan® by Eurofins DiscoverX This is a competition binding assay platform that quantitatively measures the interactions between a test compound and a large panel of over 480 kinases.[16][17][18][19] The output is typically a percent of control, indicating the degree of displacement of a reference ligand, which can be used to calculate binding affinity (Kd).[20]

Workflow:

  • Submit N-(3-aminophenyl)-4-tert-butylbenzamide to a service provider like Eurofins.

  • Screen at a single high concentration (e.g., 10 µM) against the full panel.

  • Analyze the results to identify kinases that show significant inhibition (e.g., >90% inhibition).

G protein-coupled receptors (GPCRs) are another major drug target family.[21] Screening against a panel of GPCRs can reveal effects on various signaling pathways.

Recommended Approach: HTRF-Based cAMP and IP-One Assays Homogeneous Time-Resolved Fluorescence (HTRF) assays are robust methods for high-throughput screening.[22]

  • cAMP Assays: Measure the modulation of cyclic AMP, a key second messenger for Gs- and Gi-coupled GPCRs.[21][22][23][24]

  • IP-One Assays: Measure the accumulation of inositol monophosphate, a downstream metabolite of the Gq pathway.[25]

These assays are typically run in a competitive immunoassay format where cellular cAMP or IP1 competes with a labeled tracer for binding to a specific antibody.[24][25]

Depending on the available resources and structural alerts from the compound, screening against other target classes like ion channels, nuclear receptors, and proteases may also be warranted.

Tier 3: Hit Validation and Mechanism of Action Studies

Any "hits" identified in Tier 2 must be validated through a series of follow-up experiments.[26]

For any confirmed hits, a full dose-response curve must be generated to determine the potency (IC50 or EC50) of the compound. This involves a multi-point titration of the compound in the relevant assay.

Example Data Table for a Kinase Hit:

CompoundTarget KinaseIC50 (nM)
N-(3-aminophenyl)-4-tert-butylbenzamideKinase X150
Staurosporine (Control)Kinase X15

To confirm that the observed activity is not an artifact of the primary assay format, it is crucial to test the compound in an orthogonal assay that uses a different detection technology. For example, if the primary kinase assay was a binding assay, a functional assay measuring ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™) should be used for validation.[27][28][29][30][31]

Protocol: Kinase-Glo® Luminescent Kinase Assay [27][28][29]

  • Kinase Reaction: Set up a kinase reaction with the target kinase, its substrate, and ATP in a multi-well plate. Add various concentrations of the test compound.

  • Reagent Addition: After incubation, add an equal volume of Kinase-Glo® Reagent. This reagent terminates the kinase reaction and initiates a luminescent reaction catalyzed by luciferase, which uses the remaining ATP.[27][29]

  • Luminescence Measurement: The luminescent signal is inversely proportional to the kinase activity.[27][31] Measure the signal on a luminometer.

The final step is to determine if the compound engages its target in a cellular context and to elucidate its mechanism of action.[][32][33] This can involve a variety of techniques:

  • Western Blotting: To measure the phosphorylation of a downstream substrate of the target kinase.

  • Cellular Thermal Shift Assay (CETSA): To directly measure target engagement in cells.

  • RNAi or CRISPR-Cas9: To confirm that the compound's effect is dependent on the presence of the target protein.[32]

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor KinaseX Kinase X (Target) Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream Compound N-(3-aminophenyl)- 4-tert-butylbenzamide Compound->KinaseX Inhibits

Caption: A potential mechanism of action for the compound as a kinase inhibitor.

Conclusion

The in vitro screening of a novel compound like N-(3-aminophenyl)-4-tert-butylbenzamide must be a systematic and logical process. By starting with fundamental characterization and moving through a tiered cascade of increasingly specific assays, researchers can efficiently identify its biological activity and mechanism of action. This structured approach maximizes the probability of success while minimizing the risk of pursuing false leads, providing a solid foundation for any subsequent preclinical and clinical development.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences. Retrieved from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • GPCRs assays. (n.d.). Genomax. Retrieved from [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved from [Link]

  • Compound Management for Quantitative High-Throughput Screening. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kinase-Glo® Luminescent Kinase Assays. (n.d.). Promega GmbH. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Compound Management and Integrity. (n.d.). Beckman Coulter. Retrieved from [Link]

  • Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Workflow for defining reference chemicals for assessing performance of in vitro assays. (n.d.). Altex. Retrieved from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Small-Molecule Drug Mechanisms of Action. (2023, January 29). Crestone, Inc. Retrieved from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, May 29). ResearchGate. Retrieved from [Link]

  • Characterization of Small-Molecule Compounds. (2026, January 3). ResearchGate. Retrieved from [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. (2010, November 18). Business Wire. Retrieved from [Link]

  • Chromatographic Approaches for Physicochemical Characterization of Compounds. (n.d.). Open Access eBooks. Retrieved from [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry. Retrieved from [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. (2026, February 16). Infinix Bio. Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). National Institutes of Health. Retrieved from [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). (2017, September 25). LINCS Data Portal. Retrieved from [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. (2013, March 7). Pharma IQ. Retrieved from [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • General workflow for screening chemical libraries using empirical and QSAR-based filtering. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-amino-N-(4-methylphenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • Aminobenzamide compounds for the treatment of neurodegenerative disorders. (n.d.). Google Patents.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020, July 31). MDPI. Retrieved from [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017, April 5). National Institutes of Health. Retrieved from [Link]

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Methodological & Application

"in vitro assay development for N-(3-aminophenyl)-4-tert-butylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Development for N-(3-aminophenyl)-4-tert-butylbenzamide

Executive Summary & Structural Analysis

Compound Identity: N-(3-aminophenyl)-4-tert-butylbenzamide Chemotype: Di-substituted Benzamide / Aniline derivative.[1] Primary Application: Hit-to-Lead Optimization, Chemical Probe Validation.

This guide details the assay development strategy for N-(3-aminophenyl)-4-tert-butylbenzamide , a privileged scaffold in medicinal chemistry. Structurally, this compound features a lipophilic 4-tert-butyl "tail" and a polar 3-aminophenyl "head" linked by a benzamide core. This architecture mimics the "Head-Linker-Tail" motif common in Type II Kinase Inhibitors (targeting the DFG-out conformation) and Class I HDAC Inhibitors (where the amine serves as a zinc-binding group precursor or surface recognition element).

Key Challenges addressed in this guide:

  • Solubility: The tert-butyl group significantly increases LogP (~3.5–4.0), requiring specific solvent handling to prevent precipitation in aqueous buffers.

  • Oxidative Stability: The free aniline at the meta position is susceptible to oxidation, necessitating rigorous buffer formulation.

  • Target Pleiotropy: Due to its privileged structure, off-target binding (e.g., CYP450 inhibition) must be ruled out early.

Pre-Assay Characterization: Solubility & Formulation

Before initiating biological assays, the physicochemical behavior of the compound must be mapped to ensure data fidelity.

Protocol: Kinetic Solubility & DMSO Tolerance

  • Stock Preparation:

    • Dissolve solid compound in 100% DMSO to a concentration of 10 mM .

    • Note: Sonicate for 5 minutes at room temperature. Visual inspection is critical; the solution must be clear.

  • Aqueous Dilution Series:

    • Prepare a buffer matching the intended assay (e.g., PBS pH 7.4 or HEPES-based kinase buffer).

    • Perform serial dilutions (100 µM down to 0.1 µM) keeping final DMSO constant at 1% (v/v) .

  • Readout:

    • Measure absorbance at 600 nm (turbidimetry) or use Nephelometry.

    • Threshold: If OD600 > 0.005, the compound has precipitated.

    • Guidance: If precipitation occurs at < 10 µM, add 0.01% Triton X-100 or Tween-20 to the assay buffer.

Data Output Table: Solubility Profile

ParameterValue / ObservationAction
Molecular Weight ~268.35 g/mol Use MW for precise Molarity calc.
Predicted LogP ~3.8High lipophilicity; low aqueous solubility expected.
Max DMSO Tolerance 100 mM (Stock)Store at -20°C; avoid freeze-thaw cycles (>3x).
Assay Buffer Stability 4 hours @ RTPrepare fresh dilutions daily; Aniline oxidation risk.

Primary Assay: Biochemical Target Engagement (TR-FRET)

Given the structural similarity to kinase inhibitors (e.g., p38 MAPK or Abl inhibitors), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for validating binding affinity (


 or 

).

Rationale: TR-FRET is ratiometric, minimizing interference from compound autofluorescence or precipitation artifacts common with lipophilic benzamides.

Workflow Diagram:

G Compound Compound (10 mM DMSO) Dilution Acoustic Dispensing (Echo 550) Compound->Dilution Serial Dilution Incubation Incubation 60 min @ RT Dilution->Incubation Spot 10-50 nL EnzymeMix Kinase + Antibody-Eu (Donor) EnzymeMix->Incubation Add 5 µL TracerMix Tracer-Alexa647 (Acceptor) TracerMix->Incubation Add 5 µL Readout Plate Reader (EnVision) Incubation->Readout Ex: 337nm Em: 665/620nm

Caption: TR-FRET Binding Assay Workflow for Benzamide Target Validation.

Detailed Protocol:

  • Reagents:

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT (Critical for aniline stability).

    • Target Protein: Recombinant Kinase (e.g., p38

      
      ) tagged (GST/His).
      
    • Detection: Anti-Tag Eu-Cryptate (Donor) + Kinase Tracer 238 (Acceptor).

  • Procedure (384-well Low Volume):

    • Step 1: Dispense 10 nL of N-(3-aminophenyl)-4-tert-butylbenzamide (serial dilution) into wells.

    • Step 2: Add 5 µL of Enzyme/Antibody Mix. Incubate 15 min.

    • Step 3: Add 5 µL of Tracer Mix (

      
       concentration).
      
    • Step 4: Incubate 60 min at Room Temp (protected from light).

    • Step 5: Read HTRF signal (Ratio 665nm/620nm).

  • Analysis:

    • Calculate % Inhibition =

      
      
      
    • Fit data to 4-parameter logistic model (Hill Slope).

Secondary Assay: Cellular Viability & Mechanism

To validate if biochemical potency translates to cellular efficacy, a cell-based assay is required. The CellTiter-Glo (ATP) assay is recommended for its robustness against lipophilic compounds.

Hypothetical Pathway Target: If this compound acts as a p38 MAPK inhibitor, it should block the phosphorylation of downstream substrates (e.g., MAPKAPK2) or reduce inflammatory cytokine release (TNF


).

Pathway Diagram:

Pathway Stress Stress / LPS MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target?) MKK->p38 Phosphorylation MK2 MAPKAPK2 p38->MK2 TNF TNF-alpha (Inflammation) p38->TNF Transcription Compound N-(3-aminophenyl)- 4-tert-butylbenzamide Compound->p38 Inhibition HSP27 HSP27 (Actin Remodeling) MK2->HSP27

Caption: Hypothetical p38 MAPK signaling pathway targeted by benzamide scaffolds.

Protocol: Cellular Viability (Cytotoxicity)

  • Cell Lines: THP-1 (Monocytes) or HeLa.

  • Seeding: 5,000 cells/well in 384-well white plates. Incubate 24h.

  • Treatment:

    • Add compound (10-point dose response, top conc 50 µM).

    • Final DMSO: 0.5%.

    • Incubate: 48 or 72 hours .

  • Detection:

    • Add CellTiter-Glo reagent (1:1 volume).

    • Shake 2 min; Incubate 10 min.

    • Read Luminescence.

  • Interpretation:

    • If

      
      , suspect permeability issues (common with polar anilines) or efflux (P-gp).
      
    • If

      
      , on-target efficacy is supported.
      

References

  • Zhang, J., et al. "Assay Development for Kinase Inhibitors: A Practical Guide." Methods in Enzymology, Vol. 487, 2011. Link

  • Inglese, J., et al. "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology, 3(8), 466-479, 2007. Link

  • Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience, 2nd Edition, 2013. Link

  • Liss, K.H., et al. "Solubility and Stability of Small Molecules in Drug Discovery." Current Protocols in Chemical Biology, 2015. Link

Sources

Application Notes & Protocols: Leveraging N-(3-aminophenyl)-4-tert-butylbenzamide for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the N-(3-aminophenyl)-4-tert-butylbenzamide scaffold in chemical proteomics. While not a probe in its native form, this molecule serves as a versatile starting point for the rational design of potent and selective chemical probes for target identification, validation, and the elucidation of complex biological pathways. We will delve into the principles of probe design, provide detailed synthetic and experimental protocols for its application in Activity-Based Protein Profiling (ABPP), and discuss the downstream data analysis and interpretation. Our focus is on empowering researchers to harness this scaffold to create customized tools for their specific research questions, thereby accelerating drug discovery and fundamental biological understanding.

Introduction: The Strategic Value of the Benzamide Scaffold in Chemical Proteomics

The identification of protein targets for small molecules is a cornerstone of modern drug discovery and chemical biology.[1][2] Chemical proteomics has emerged as a powerful suite of technologies to address this challenge, enabling the global and functional analysis of proteins in their native biological context.[3][4] A key component of these approaches is the use of chemical probes, small molecules designed to interact with specific protein targets and report back on their identity, abundance, or activity state.

The N-(3-aminophenyl)-4-tert-butylbenzamide scaffold represents a promising starting point for the development of such probes. Its structure contains several key features:

  • A benzamide core , a common motif in many biologically active molecules, including kinase inhibitors.[5]

  • A 4-tert-butylphenyl group , which can confer favorable binding interactions within hydrophobic pockets of target proteins.

  • A 3-aminophenyl group , which provides a crucial chemical handle for the introduction of either a reactive "warhead" for covalent modification of the target or a reporter tag for visualization and enrichment.

By modifying the 3-amino group, researchers can transform this scaffold into a variety of powerful probes for proteomics research, particularly for Activity-Based Protein Profiling (ABPP).[3][4][6] ABPP utilizes reactive probes to covalently label the active sites of enzymes, allowing for the specific analysis of the functional state of entire enzyme families.[3][4][6]

Probe Design and Synthesis: From Scaffold to Functional Probe

The transformation of N-(3-aminophenyl)-4-tert-butylbenzamide into a functional proteomics probe involves the strategic addition of a reactive group and/or a reporter tag. Here, we propose the synthesis of an alkyne-functionalized probe, which can be used in a two-step labeling approach via "click" chemistry.[1] This method offers flexibility, as the reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) is attached in a separate step after the initial labeling of the proteome.[1]

Proposed Probe Structure

Our proposed probe, hereafter referred to as BAP-alkyne (Benzamide-Aminophenyl-Propargylamide) , will have the following structure:

  • Recognition element: N-(phenyl)-4-tert-butylbenzamide

  • Reactive group/Linker: A propargylamide group attached to the 3-amino position. While the propargyl amide itself is not a highly reactive warhead, it can in some cases target nucleophilic residues in an enzyme's active site, particularly when positioned by the binding of the scaffold.[7] More importantly, it serves as a bioorthogonal handle for click chemistry.

Synthetic Protocol for BAP-alkyne

This protocol is based on standard amide coupling reactions.[8][9]

Materials and Reagents:

  • N-(3-aminophenyl)-4-tert-butylbenzamide

  • Propynoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of propynoic acid (1.1 equivalents) in anhydrous DMF at 0 °C, add EDCI (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (1.5 equivalents).

  • Stir the mixture for 20 minutes to activate the carboxylic acid.

  • Add a solution of N-(3-aminophenyl)-4-tert-butylbenzamide (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, N-(3-(prop-2-yn-1-oylamino)phenyl)-4-tert-butylbenzamide (BAP-alkyne) .

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Proteomics: Target Identification and Profiling

BAP-alkyne can be used in a competitive ABPP workflow to identify the protein targets of related small molecules or to profile the activity of target enzymes in different biological states.

Workflow for Competitive ABPP in Cell Lysates

This protocol is designed to identify the targets of a test inhibitor that binds to the same site as the BAP-alkyne probe.

ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Ligation cluster_analysis Analysis Lysate Cell Lysate (Proteome) Inhibitor Test Inhibitor (or DMSO vehicle) Lysate->Inhibitor Pre-incubation Probe BAP-alkyne Probe Inhibitor->Probe Incubation Click Click Chemistry (Biotin-azide) Probe->Click Ligation Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Tryptic Digest Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Target ID & Quantification) LCMS->Data

Caption: Competitive ABPP workflow for target identification.

Protocol:

  • Proteome Preparation: Harvest cells and prepare a cell lysate in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors). Determine the protein concentration using a standard assay (e.g., BCA).

  • Competitive Inhibition: Aliquot the cell lysate (e.g., 1 mg of total protein per sample). Pre-incubate the lysates with your test inhibitor at various concentrations (or with DMSO as a vehicle control) for 30 minutes at 37 °C.

  • Probe Labeling: Add the BAP-alkyne probe to each sample at a final concentration determined by optimization (typically 1-10 µM). Incubate for 30-60 minutes at 37 °C.

  • Click Chemistry: Prepare the click chemistry reaction mix containing biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Add the mix to each sample and incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Protein Precipitation and Solubilization: Precipitate the proteins using methanol/chloroform to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.

  • Streptavidin Enrichment: Add streptavidin-coated beads to the solubilized proteome and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with buffers of decreasing SDS concentration and finally with a buffer compatible with trypsin digestion (e.g., urea buffer).

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing DTT and iodoacetamide for reduction and alkylation, followed by overnight digestion with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the digested peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins. Proteins that show a dose-dependent decrease in enrichment in the presence of the test inhibitor are considered potential targets.

Live-Cell Labeling Protocol

This protocol allows for the profiling of protein targets in their native cellular environment.

Protocol:

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with your test inhibitor or DMSO vehicle for a specified period.

  • Live-Cell Probe Labeling: Add the BAP-alkyne probe directly to the cell culture media at an optimized concentration. Incubate for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Harvest the cells, wash with PBS to remove excess probe, and lyse the cells.

  • Click Chemistry and Downstream Processing: Proceed with the click chemistry reaction, enrichment, and LC-MS/MS analysis as described in the cell lysate protocol (Section 3.1, steps 4-10).

Data Interpretation and Visualization

The output of the LC-MS/MS analysis will be a list of identified proteins and their relative abundance in the different experimental conditions.

Quantitative Data Summary

The results can be summarized in a table to easily compare the enrichment of potential target proteins in the presence and absence of a competitor.

Protein IDGene NameFold Change (Inhibitor/DMSO)p-value
P00533EGFR0.15< 0.001
P04626SRC0.21< 0.005
Q13153BTK0.89> 0.05
P27361LCK0.95> 0.05

This is example data and does not reflect actual experimental results.

Pathway Analysis and Visualization

Identified targets can be mapped to known signaling pathways to understand the biological consequences of inhibitor binding.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC SRC EGFR->SRC RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Hypothetical pathway analysis of identified targets.

Conclusion and Future Perspectives

The N-(3-aminophenyl)-4-tert-butylbenzamide scaffold provides a robust and versatile starting point for the development of customized chemical probes for proteomics research. The protocols outlined in these application notes offer a roadmap for the synthesis and application of these probes in target identification and activity profiling. By leveraging these powerful tools, researchers can gain deeper insights into the mechanisms of drug action, uncover novel therapeutic targets, and ultimately contribute to the advancement of medicine. Future work could involve the development of probes with different reactive groups to target other amino acid residues or the incorporation of photo-crosslinkers for capturing non-covalent interactions.

References

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368.
  • Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Apollo - University of Cambridge Repository. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Hsu, K. L., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(3), 1045-1054.
  • Bhookya, S., Pochampally, J., Valeru, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 26.
  • Bhookya, S., Pochampally, J., Valeru, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SciSpace. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 19(10), 16094-16118.
  • de la Fuente, A., & Martin, G. (2023). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 11, 1184235.
  • van der Zouwen, C. (2019). Activity-based protein profiling in drug-discovery. Scholarly Publications Leiden University. Retrieved from [Link]

  • Yang, Y., & Wang, C. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 100.
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 59(8), 818-829.
  • Cobbold, S. A., et al. (2024).
  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmaceutical Research, 8(12), 2260-2266.
  • AMP-PD. (n.d.). Untargeted Proteomics Data. Retrieved from [Link]

  • Bateman, L. A., & Nomura, D. K. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 62, 12-21.
  • Graff, P., et al. (2003). Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors. Biochemistry, 42(51), 15157-15164.
  • Wujec, M., & Wróbel, R. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Molecules, 29(10), 2275.
  • PubChem. (n.d.). N-tert-Butyl-4-aminobenzamide. Retrieved from [Link]

  • Cobbold, S. A., et al. (2024).
  • PubChemLite. (n.d.). 4-tert-butyl-n-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide. Retrieved from [Link]

  • ASBMB. (2025). New chemical strategy boosts accuracy in proteomics. ASBMB Today. Retrieved from [Link]

  • Che, T., et al. (2023). Global proteomics insights for a novel small compound targeting the non-integrin Laminin Receptor in a macrophage cell model. Frontiers in Immunology, 14, 1284894.
  • Griep-Raming, J., & Herder, M. (2008). Selective fluorogenic derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in peptides: a method designed for quantitative proteomic analysis. Methods in Enzymology, 441, 19-32.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • EPA. (n.d.). N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)benzamide. Retrieved from [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmaceutical Research, 8(12), 2260-2266.
  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Benzamide Synthesis Role: Senior Application Scientist Status: Active

Welcome to the Benzamide Synthesis Support Hub.

You are likely here because your standard amide coupling failed, your yield is stalling at 40%, or your chiral center just racemized. Benzamide synthesis is deceptively simple on paper but notoriously temperamental in practice due to the electronic deactivation of the benzoic acid and the potential steric clashes of ortho-substituents.

This guide is not a textbook; it is a troubleshooting engine designed to get your reaction working today.

Module 1: Reagent Selection Strategy

"Which coupling agent should I use?"

Do not default to EDC/HOBt out of habit. The electronic nature of your benzoic acid dictates the protocol.

The Decision Matrix

Use this logic flow to select your initial conditions.

BenzamideSelection Start Start: Analyze Substrate Sensitive Acid/Amine Acid Sensitive? Start->Sensitive Hindered Ortho-Substituted? Sensitive->Hindered No T3P Protocol A: T3P (Propylphosphonic Anhydride) (Low Racemization, Easy Workup) Sensitive->T3P Yes (e.g., Boc/Fmoc) Scale Scale > 10g? Hindered->Scale No HATU Protocol B: HATU/DIEA (High Potency, Expensive) Hindered->HATU Yes (Steric Bulk) AcidCl Protocol C: Acid Chloride (Schotten-Baumann) (Robust, Low Cost) Scale->AcidCl No (Lab Scale) Boric Protocol D: Boric Acid Catalysis (Green, Slow, Azeotropic) Scale->Boric Yes (Green/Cost)

Caption: Logic flow for selecting the optimal coupling reagent based on substrate sensitivity, steric hindrance, and reaction scale.

Module 2: Critical Protocols
Protocol A: The "Modern Standard" (T3P)

Best for: Chiral substrates, ease of purification, and avoiding racemization.

The Logic: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but less prone to oxazolone formation (the primary pathway for racemization) compared to HATU or EDC. The byproducts are water-soluble, eliminating column chromatography in 80% of cases [1, 4].

Procedure:

  • Dissolution: Dissolve Benzoic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative).

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (2.5 - 3.0 equiv). Note: Do not use TEA; it is too basic and promotes epimerization.

  • Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise.

  • Reaction: Warm to RT. Stir 2–4 hours.

  • Workup: Wash with water, then 1M HCl, then sat. NaHCO3. Evaporate.

Protocol B: The "Sledgehammer" (HATU)

Best for: Electron-deficient or sterically hindered benzoic acids (e.g., 2,6-disubstituted).

The Logic: HATU generates an extremely reactive At-ester (7-azabenzotriazole ester). The nitrogen in the pyridine ring of the HATU scaffold provides an "anchoring" effect (neighboring group participation) that accelerates amine attack, overcoming steric barriers [2].

Procedure:

  • Activation: Dissolve Benzoic Acid (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIEA (DIPEA) (1.2 equiv). Stir for 15 mins (Yellow to orange color change indicates active ester formation).

  • Coupling: Add Amine (1.1 equiv) and additional DIEA (1.0 equiv).

  • Monitoring: Monitor by LCMS. If stuck, heat to 50°C.

  • Caution: Removal of tetramethylurea (byproduct) requires thorough water washes or column chromatography.

Module 3: Troubleshooting & FAQs
Issue 1: "My yield is low, and I see a spot just above my product on TLC."

Diagnosis: You likely formed the


-Acylurea  side product.
This occurs when using carbodiimides (DCC/EDC). The O-acylisourea intermediate rearranges via an intramolecular acyl transfer before the amine can attack.

The Fix:

  • Immediate: Switch to T3P (Protocol A). It does not follow the carbodiimide mechanism.[1]

  • If you must use EDC: You must use an additive like HOBt or HOAt. They intercept the O-acylisourea to form a stable active ester, preventing the rearrangement.

SideReaction Acid Benzoic Acid + EDC Inter O-Acylisourea (Unstable) Acid->Inter Activation Product Benzamide (Desired) Inter->Product + Amine (Fast) SideProd N-Acylurea (Dead End) Inter->SideProd Rearrangement (Slow, but dominant if amine is hindered)

Caption: Kinetic competition between productive amidation and the irreversible N-acylurea rearrangement (The "EDC Trap").

Issue 2: "My chiral amine racemized."

Diagnosis: Base-mediated proton abstraction or Oxazolone formation. Benzamides are prone to racemization if the amine is chiral and the activation is too aggressive.

The Fix:

  • Change the Base: Switch from TEA (pKa ~10.7) to TMP (2,4,6-Collidine) or NMM . These are non-nucleophilic and weaker bases, sufficient to deprotonate the acid but poor at abstracting the

    
    -proton of the amide [1].
    
  • Change the Reagent: Use T3P . Data shows T3P retains >99% ee where HATU/EDC can drop to 80-90% [4].

Issue 3: "The reaction solidifies/crashes out immediately."

Diagnosis: Aggregation of the peptide-like intermediates or low solubility of the zwitterionic active ester. The Fix:

  • Chaotropic Salts: Add LiCl (0.4M) to the reaction mixture (if using DMF/DMAc). This breaks up hydrogen bond networks (pseudo-dilution effect).

  • Solvent Switch: Use NMP instead of DMF; it has better solvency for aromatic amides.

Module 4: Green & Scalable Alternatives

Question: "I need to make 500g. HATU is too expensive and explosive hazards are a concern."

Solution: Boric Acid Catalyzed Amidation For large-scale, non-sensitive substrates, this is the gold standard for atom economy [5].

  • Mechanism: Boric acid forms a dimeric active species (B-O-B bridge) or a mixed anhydride that activates the carboxylic acid while orchestrating amine delivery.

  • Protocol:

    • Combine Acid (1 equiv) and Amine (1 equiv) in Toluene or Xylene.

    • Add Boric Acid (10–20 mol%).

    • Reflux with a Dean-Stark trap to remove water.[2]

    • Why it works: The reaction is driven by the removal of water. No toxic byproducts, just water.

Comparison of Reagents for Scale-Up:

FeatureT3PAcid ChlorideBoric AcidHATU
Atom Economy GoodModerate (HCl waste)Excellent Poor
Toxicity LowCorrosiveLowHigh (Sensitizer)
Cost ModerateLowVery Low High
Purification Wash (Aq)Distillation/WashCrystallizationChromatography
References
  • Valeur, E., & Bradley, M. (2009).[3][4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005).[6][7][8] Amide bond formation and peptide coupling.[2][4][6][9] Tetrahedron, 61(46), 10827-10852.[7] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[10] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[11][12][13][14] Organic Process Research & Development, 20(2), 140-177.[10][14] Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134.
  • Blanchet, J., et al. (2015). Boric acid catalyzed amidation: Mechanism and applications. Chemical Science, 6, 5219-5224. Link

Sources

"recrystallization techniques for purifying aminophenyl benzamides"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-APB-001 Subject: Optimization of Recrystallization Protocols for Aminophenyl Benzamide Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Aminophenyl benzamides (APBs) are a critical scaffold in medicinal chemistry, serving as the pharmacophore for various HDAC and PARP inhibitors (e.g., Entinostat, Mocetinostat). Their purification presents a unique "dual-threat" challenge:

  • The Benzamide Moiety: Prone to polymorphism and "oiling out" due to strong intermolecular hydrogen bonding.

  • The Aminophenyl Moiety: Susceptible to rapid oxidation, leading to colored azo/quinone impurities that co-crystallize with the product.

This guide provides a self-validating workflow to resolve these issues, moving beyond standard textbook advice to address the specific physicochemical behavior of APBs.

Module 1: Solvent System Selection

The Challenge: APBs typically exhibit "brick-dust" insolubility in non-polar solvents but high solubility in alcohols, making the "sweet spot" for crystallization narrow.

Standard Solvent Systems
SystemRatio (v/v)ApplicabilityProsCons
Ethanol / Water 90:10 to 70:30General Purpose High recovery; eco-friendly.High risk of "oiling out" if water is added too fast.[1]
Ethyl Acetate / Hexanes 1:1 to 1:3Lipophilic Analogs Good for removing non-polar impurities.Hexanes may precipitate amorphous solids rapidly.
Acetonitrile (ACN) 100% (Cooling)High Purity Excellent for polymorph control.Lower yield; higher cost.
Methanol / DCM VariablePolar Analogs Dissolves stubborn residues.DCM is hard to remove (solvates); toxicity issues.
Decision Logic: Selecting Your Solvent

SolventSelection Start Start: Solubility Test (100mg) SolubleCold Soluble at RT? Start->SolubleCold SolubleHot Soluble at Boiling? SolubleCold->SolubleHot No TooSoluble Too Soluble (Poor Recovery) SolubleCold->TooSoluble Yes CrystalsCool Crystals upon Cooling? SolubleHot->CrystalsCool Yes InsolubleHot Insoluble Hot SolubleHot->InsolubleHot No UseSolvent Use this Single Solvent CrystalsCool->UseSolvent Yes MixedSystem Switch to Mixed System (Solvent/Anti-solvent) CrystalsCool->MixedSystem No (Stays dissolved) TooSoluble->MixedSystem Add Anti-solvent

Figure 1: Logic flow for determining the optimal solvent system. Note that for APBs, single-solvent systems (like hot Ethanol) often require cooling to -20°C for maximum yield.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool your solution, but instead of crystals, a viscous oil droplet layer forms at the bottom. The Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid). Essentially, the compound melts out of the solvent because its melting point in the presence of impurities is lower than the process temperature [1].[2]

Protocol: Recovering an Oiled-Out Batch
  • Re-dissolve: Return the mixture to the heat source. Add a small amount of the "good" solvent (e.g., Ethanol) until the oil redissolves.

  • Seed at the Cloud Point: Cool slowly. The moment you see faint turbidity (cloudiness), add seed crystals of the pure product.

    • Why? Seeding bypasses the nucleation energy barrier, forcing the oil to deposit onto the crystal lattice rather than coalescing into droplets.

  • Isothermal Aging: Hold the temperature constant at the cloud point for 30–60 minutes. Do not cool further until a visible suspension of solids exists.

Module 3: Removing Colored Impurities (Oxidation)

The Issue: Aminophenyl compounds oxidize to form azo-dimers or quinoid species, turning the product pink, brown, or black. The Fix: Activated Carbon Treatment (with caveats).[1][3][4][5]

Critical Control Points for Carbon Treatment
  • Timing: Do not add carbon to a boiling solution! It acts as a nucleation site for bubbles and will cause the flask to erupt (bump).

  • Temperature: Cool the solution slightly below boiling, add carbon (1-3% wt/wt), then reheat to near-boiling for 5–10 minutes.

  • Filtration: Must be done hot . If the solution cools during filtration, the product will crystallize in the filter funnel, trapping the carbon in your product.

Self-Validating Check:

If your filtrate is grey, your filter pore size is too large or the carbon was pulverized. Refilter through Celite (diatomaceous earth) to clarify.

Module 4: Polymorphism Control

The Issue: Benzamides are notorious for polymorphism (existing in multiple crystal forms). Form I might be stable, while Form II is metastable but more soluble. Scientific Insight: Impurities can stabilize metastable forms. For example, nicotinamide impurities have been shown to drive benzamide crystallization toward specific polymorphs [2].[6]

Protocol: Ensuring Polymorphic Consistency

To ensure you isolate the thermodynamically stable form (usually preferred for storage stability):

  • Slow Cooling: Rapid cooling (crash crystallization) kinetically traps metastable forms. Cool at a rate of 10°C per hour.

  • Slurrying: If you suspect mixed polymorphs, stir the solid in a small amount of solvent for 24 hours. This allows "Ostwald Ripening," where metastable crystals dissolve and re-deposit onto stable crystals.

FAQ: Frequently Asked Questions

Q: My product smells like acetic acid/amine after drying. Is it wet? A: It is likely a solvate . Benzamides form strong hydrogen bonds with solvents.

  • Fix: Dry under high vacuum ( < 1 mbar) at 40–50°C for 12+ hours. If the smell persists, recrystallize from a non-solvating solvent like Isopropanol (IPA).

Q: I have unreacted aniline starting material. Will recrystallization remove it? A: Recrystallization is inefficient for removing >5% starting material.

  • Fix: Perform an Acid/Base Wash before recrystallization.

    • Dissolve crude in EtOAc.

    • Wash with 1M HCl (removes unreacted anilines into the aqueous layer).[1]

    • Wash with Sat. NaHCO3 (removes benzoic acid derivatives).

    • Dry organic layer, evaporate, then recrystallize.

Q: The crystals are too small (microcrystalline) to filter easily. A: You cooled too fast or agitated too vigorously.

  • Fix: Re-heat to dissolve.[3][4][7][8][9] Turn off the stirrer. Wrap the flask in a towel to insulate it, allowing it to cool to room temperature over 3–4 hours.

Visualizing the Workflow

RecrystallizationCycle Crude Crude APB Solid Dissolve Dissolve in Min. Hot Solvent (e.g., EtOH @ 75°C) Crude->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor Carbon Add Activated Carbon (Hot, not boiling) CheckColor->Carbon Yes FilterHot Hot Filtration (Remove insolubles/carbon) CheckColor->FilterHot No Carbon->FilterHot Cooling Controlled Cooling (10°C/hour) FilterHot->Cooling Oiling Oiling Out? Cooling->Oiling Reheat Reheat & Add Seed/Solvent Oiling->Reheat Yes Crystallize Crystallization Complete (4°C overnight) Oiling->Crystallize No Reheat->Cooling FilterCold Cold Filtration & Wash Crystallize->FilterCold Dry Vacuum Dry FilterCold->Dry

Figure 2: The complete recrystallization lifecycle with critical decision points for color removal and oiling-out intervention.

References

  • Oiling Out Phenomena: Source: LibreTexts Chemistry. "3.6F: Troubleshooting - Oiling Out." URL:[Link]

  • Benzamide Polymorphism: Source: Li, et al. "Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III." Nature Communications, 2021. URL:[Link]

  • General Recrystallization Techniques: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (Standard Reference Text). Context: General procedures for solvent selection and mixed-solvent systems (Ethanol/Water).[3][10]

  • Purification of N-Arylbenzamides: Source: MDPI Crystals. "Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide." URL:[Link][11]

Sources

"interpreting NMR spectra of N-(3-aminophenyl)-4-tert-butylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-BENZ-04TB Subject: Interpretation & Troubleshooting for N-(3-aminophenyl)-4-tert-butylbenzamide Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1]

Executive Summary & Spectral Expectations

You are analyzing N-(3-aminophenyl)-4-tert-butylbenzamide . This molecule consists of two distinct aromatic systems linked by an amide bond. Successful characterization requires distinguishing the electron-rich aniline ring (shielded) from the electron-poor benzoyl ring (deshielded).

Quick Reference: Theoretical Chemical Shift Table

Based on structure-activity relationships in DMSO-d₆ (Polar Aprotic) vs. CDCl₃ (Non-polar).

MoietyProton CountMultiplicityApprox.[2][3] Shift (DMSO-d₆)Approx. Shift (CDCl₃)Diagnostic Note
Amide (-NH-) 1HSinglet (br)9.8 – 10.2 ppm 7.5 – 8.0 ppmKey Indicator. Sharp/deshielded in DMSO; broad/obscured in CDCl₃.[1]
Benzoyl Aromatics 2H (x2)Doublets (AA'BB')7.8 – 7.9 ppm (Ortho to C=O)7.5 – 7.6 ppm (Meta to C=O)~7.7 ppm~7.5 ppm"Roofing" effect common. Look for symmetry.
Aniline Aromatics 4HComplex6.3 – 7.2 ppm 6.5 – 7.3 ppmUpfield due to electron-donating -NH₂.[1]
Amine (-NH₂) 2HBroad Singlet4.8 – 5.2 ppm 3.5 – 4.5 ppmHighly variable. Disappears with D₂O shake.
t-Butyl (-C(CH₃)₃) 9HSinglet1.30 – 1.35 ppm ~1.35 ppmHigh intensity singlet.[1] Integration reference standard.

Critical Insight: In CDCl₃, the amide proton often overlaps with the aromatic region or broadens into the baseline due to quadrupole broadening and exchange. We strongly recommend DMSO-d₆ for initial characterization to "lock" the amide proton in a deshielded, visible position (~10 ppm) via hydrogen bonding [1, 3].

Troubleshooting Guide (FAQ)

Issue 1: "I cannot find the Amide (-NH) or Amine (-NH₂) protons."

Root Cause: Chemical exchange. In "wet" solvents or CDCl₃, acidic protons exchange rapidly, broadening the signal beyond detection. Solution:

  • Switch Solvent: Dissolve 5-10 mg of sample in dry DMSO-d₆ . The strong H-bond acceptance of DMSO slows the exchange rate, sharpening the peak and shifting it downfield (approx 10 ppm) [1].

  • Concentration: Increase concentration (>10 mM). Dilute samples facilitate faster exchange with trace water.

Issue 2: "The aromatic region (6.5–8.0 ppm) is a mess of overlapping peaks."

Root Cause: You have two aromatic rings with similar magnetic environments. Deconvolution Logic:

  • Ring A (Benzoyl): Look for the AA'BB' system (two distinct doublets with "roofing" leaning toward each other). The protons ortho to the carbonyl are most deshielded (~7.9 ppm).

  • Ring B (Aniline): Look for asymmetry. The amine group (-NH₂) is strongly electron-donating (shielding).[1] The protons ortho and para to the -NH₂ group will be significantly upfield (lower ppm, ~6.3–6.5 ppm) compared to the rest of the aromatic signals.

Issue 3: "There is a small doublet near the large t-Butyl singlet. Is this an impurity?"

Root Cause: This is likely 13C satellites or restricted rotation (Rotamers), though rotamers are rare in secondary amides unless N-alkylated. Verification Test:

  • Check the coupling constant (

    
    ).[4] If 
    
    
    
    , it is a 13C satellite (1.1% natural abundance).
  • If

    
     and the integration is small, it may be a trace precursor (e.g., 4-tert-butylbenzoic acid).
    

Advanced Characterization Protocols

Protocol A: The D₂O Shake (Confirming Exchangeables)

Use this to prove which peaks are NH/NH₂ and which are CH.

  • Acquire a standard 1H NMR spectrum in DMSO-d₆ or CDCl₃.

  • Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Shake vigorously for 30 seconds.

  • Wait 5 minutes for phase separation (if using CDCl₃) or mixing (DMSO).

  • Re-acquire the spectrum.

    • Result: Peaks at ~10 ppm (Amide) and ~5 ppm (Amine) will disappear or diminish significantly. Aromatic CH peaks will remain unchanged.

Protocol B: 2D COSY (Mapping Connectivity)

Use this to distinguish Ring A from Ring B.

  • Setup: Select the standard cosy or cosygpppqf pulse sequence.

  • Parameters: Set TD (F1) to 256 or 512 increments for sufficient resolution.

  • Analysis:

    • Ring A: The doublet at ~7.9 ppm will show a cross-peak only to the doublet at ~7.5 ppm.

    • Ring B: The triplet at ~7.0 ppm (meta) will show cross-peaks to two different signals (likely a doublet and a multiplet).

    • Note: There is no COSY correlation across the amide linker (between Ring A and Ring B) because they are separated by 4+ bonds.

Structural Logic & Workflow Visualization

Figure 1: Assignment Workflow

This flowchart guides you through the logical steps of assigning this specific molecule.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6 recommended) Check_tBu Identify t-Butyl Singlet (~1.3 ppm, 9H) Start->Check_tBu Decision_Amide Is Amide Peak Visible? Check_tBu->Decision_Amide Check_Amide Locate Amide NH (~10.0 ppm, 1H) Analyze_Arom Analyze Aromatic Region (6.0 - 8.0 ppm) Check_Amide->Analyze_Arom Solvent_Switch Action: Switch to DMSO-d6 or Dry Solvent Decision_Amide->Solvent_Switch No Decision_Amide->Analyze_Arom Yes Solvent_Switch->Check_Amide Split_Arom Deconvolute Rings Analyze_Arom->Split_Arom Ring_A Ring A (Benzoyl) AA'BB' Pattern Deshielded (~7.8 ppm) Split_Arom->Ring_A Symmetric Ring_B Ring B (Aniline) Asymmetric Pattern Shielded (~6.5 ppm) Split_Arom->Ring_B Asymmetric COSY Run 2D COSY to confirm coupling Ring_A->COSY Ring_B->COSY

Caption: Step-by-step logic for assigning N-(3-aminophenyl)-4-tert-butylbenzamide signals.

Figure 2: Molecular Connectivity & Shielding Map

Visualizing how electronic effects influence the chemical shift (


).

Molecule_Map tBu t-Butyl Group (+I Effect) ~1.3 ppm RingA Ring A (Benzoyl) Electron Poor tBu->RingA Weak Shielding Linker Amide Linker (-CONH-) ~10 ppm (NH) RingA->Linker Linker->RingA Deshielding (Ortho) RingB Ring B (Aniline) Electron Rich Linker->RingB Deshielding (ipso) Linker->RingB Amine Amine Group (-NH2) ~5.0 ppm Amine->RingB Strong Shielding (Ortho/Para)

Caption: Electronic influence map. Red nodes indicate deshielding (downfield), Green indicates shielding (upfield).

References

  • Abraham, R. J., & Mobli, M. (2014). 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 364–376. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] [Link]

  • Reich, H. J. (2020).[4] Structure Determination Using NMR: Chemical Shifts of Amides. University of Wisconsin-Madison.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Standard Text).

Sources

"how to increase the yield of N-(3-aminophenyl)-4-tert-butylbenzamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-aminophenyl)-4-tert-butylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your reaction and increase the final product yield. The information provided herein is based on established principles of organic chemistry and field-proven insights.

Overview of the Synthesis

The synthesis of N-(3-aminophenyl)-4-tert-butylbenzamide is an amide bond formation reaction, typically achieved by reacting a derivative of 4-tert-butylbenzoic acid with m-phenylenediamine. The two primary routes for this synthesis are:

  • Acyl Chloride Route (Schotten-Baumann Reaction): This involves the reaction of 4-tert-butylbenzoyl chloride with m-phenylenediamine in the presence of a base.[1][2][3][4][5]

  • Carboxylic Acid Coupling Route: This method uses 4-tert-butylbenzoic acid and a coupling agent to facilitate the amide bond formation with m-phenylenediamine.[6][7][8][9][10]

The choice of method can significantly impact the yield and purity of the final product. This guide will address common issues encountered in both pathways.

Troubleshooting Guide & FAQs

Here we address specific issues that you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Overall Yield

Q1: I am getting a very low yield of my desired product, N-(3-aminophenyl)-4-tert-butylbenzamide. What are the most common reasons for this?

A1: Low yields in this synthesis can stem from several factors. The most common culprits are:

  • Side Reactions: The primary side reaction is the di-acylation of m-phenylenediamine, where both amino groups react with the 4-tert-butylbenzoyl chloride or the activated carboxylic acid.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or choice of base/coupling agent can significantly reduce the yield.

  • Poor Reactant Quality: Impurities in the starting materials, especially the 4-tert-butylbenzoyl chloride, can lead to unwanted side products. 4-tert-butylbenzoyl chloride is known to react with water.[11]

  • Inefficient Purification: Product loss during workup and purification steps is a common issue.

Issue 2: Formation of Di-acylated Byproduct

Q2: My main impurity appears to be the di-acylated product. How can I minimize its formation?

A2: Minimizing the formation of the di-acylated byproduct, N,N'-(1,3-phenylene)bis(4-(tert-butyl)benzamide), is crucial for improving the yield of the desired mono-acylated product. Here’s how you can address this:

  • Stoichiometry Control: This is the most critical factor. Use an excess of m-phenylenediamine relative to the 4-tert-butylbenzoyl chloride or 4-tert-butylbenzoic acid. A molar ratio of 3:1 to 5:1 (m-phenylenediamine : acylating agent) is a good starting point. This statistical approach favors the mono-acylation.

  • Slow Addition of the Acylating Agent: Add the 4-tert-butylbenzoyl chloride or the activated 4-tert-butylbenzoic acid solution dropwise to the solution of m-phenylenediamine at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent, further reducing the probability of di-acylation.

Issue 3: Choosing the Right Synthetic Route

Q3: Should I use the acyl chloride route or the carboxylic acid coupling route for better yield?

A3: Both routes have their advantages and disadvantages. The choice often depends on the available reagents and the scale of the reaction.

FeatureAcyl Chloride Route (Schotten-Baumann)Carboxylic Acid Coupling Route
Starting Material 4-tert-butylbenzoyl chloride4-tert-butylbenzoic acid
Reactivity Highly reactive, reaction is often fast.Milder conditions, but can be sluggish.[12]
Reagents Requires a base (e.g., pyridine, triethylamine, or aqueous base).[1][3]Requires a coupling agent (e.g., EDC, HATU) and often an additive (e.g., HOBt).[7][8][9][10][13][14]
Byproducts HCl (neutralized by base), di-acylated product.Urea byproduct (from EDC), di-acylated product.
Yield Can be high if side reactions are controlled.Can be high with optimized coupling agents.

Recommendation: For small-scale synthesis, the carboxylic acid coupling route with modern coupling agents like HATU can offer better control and milder conditions. For larger-scale synthesis, the acyl chloride route might be more cost-effective, provided the reaction conditions are carefully optimized to minimize side reactions.

Issue 4: Optimizing Reaction Conditions

Q4: What are the optimal reaction conditions (solvent, base, temperature) for the acyl chloride route?

A4: For the Schotten-Baumann reaction using 4-tert-butylbenzoyl chloride, the following conditions are generally recommended:

  • Solvent: A two-phase system of an organic solvent (like dichloromethane or diethyl ether) and water is often used.[1][4][5] The reactants and product remain in the organic phase, while the base neutralizes the generated HCl in the aqueous phase. Anhydrous aprotic solvents like THF or DCM with an organic base can also be effective.[3]

  • Base: An inorganic base like sodium hydroxide or potassium carbonate in the aqueous phase, or an organic base like pyridine or triethylamine in an anhydrous system can be used.[1][3] The base is crucial to neutralize the HCl produced during the reaction, which would otherwise form a salt with the unreacted amine and halt the reaction.[2]

  • Temperature: The reaction is typically carried out at room temperature or slightly below (0-25 °C) to control the exothermic reaction and minimize side reactions.[1]

Q5: What are the recommended coupling agents and conditions for the carboxylic acid route?

A5: For the direct coupling of 4-tert-butylbenzoic acid with m-phenylenediamine, a variety of coupling agents can be used.

  • EDC/HOBt System: A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and effective choice.[13][14] HOBt helps to suppress side reactions and improve the reaction rate.

  • HATU/DIPEA System: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a highly efficient system, especially for challenging couplings.[9][10]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used.[10][13]

  • Temperature: The reaction is usually performed at room temperature, although starting at 0 °C during the activation of the carboxylic acid can be beneficial.[13][14]

Issue 5: Purification Challenges

Q6: I am having difficulty purifying my product. What is the best way to isolate pure N-(3-aminophenyl)-4-tert-butylbenzamide?

A6: Purification can indeed be challenging due to the presence of unreacted m-phenylenediamine and the di-acylated byproduct.

  • Workup: After the reaction, a standard aqueous workup is necessary. If you used an organic base like triethylamine or pyridine, an acidic wash (e.g., dilute HCl) will help to remove it. A basic wash (e.g., saturated sodium bicarbonate solution) will remove any unreacted 4-tert-butylbenzoic acid.

  • Column Chromatography: This is the most effective method for separating the mono-acylated product from the starting materials and the di-acylated byproduct. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.[9][14]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a good final purification step.

Experimental Protocols

Protocol 1: Acyl Chloride Route (Schotten-Baumann Conditions)
  • In a round-bottom flask, dissolve m-phenylenediamine (3.0 equivalents) in a suitable organic solvent (e.g., dichloromethane).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-tert-butylbenzoyl chloride (1.0 equivalent) in the same organic solvent.

  • Add the 4-tert-butylbenzoyl chloride solution dropwise to the stirred m-phenylenediamine solution over 30-60 minutes.

  • Add a base (e.g., triethylamine, 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, proceed with an aqueous workup and purify by column chromatography.

Protocol 2: Carboxylic Acid Coupling Route (EDC/HOBt)
  • In a round-bottom flask, dissolve 4-tert-butylbenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and m-phenylenediamine (3.0 equivalents) in anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizing the Reaction and Troubleshooting

Reaction Pathway and Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction A m-Phenylenediamine C N-(3-aminophenyl)-4-tert- butylbenzamide (Product) A->C + Base B 4-tert-butylbenzoyl chloride B->C D N,N'-(1,3-phenylene)bis (4-(tert-butyl)benzamide) (Di-acylated Byproduct) C->D + 4-tert-butylbenzoyl chloride

Caption: Reaction scheme showing the desired mono-acylation and the undesired di-acylation side reaction.

Troubleshooting Workflow

G start Low Yield check_purity Check TLC/LCMS for di-acylated byproduct start->check_purity is_diacylated Di-acylated byproduct present? check_purity->is_diacylated optimize_stoichiometry Increase excess of m-phenylenediamine is_diacylated->optimize_stoichiometry Yes no_diacylated No significant di-acylated byproduct is_diacylated->no_diacylated No slow_addition Slowly add acylating agent at low temp optimize_stoichiometry->slow_addition end Improved Yield slow_addition->end check_conditions Review reaction conditions (temp, solvent, base/coupling agent) no_diacylated->check_conditions optimize_conditions Optimize conditions based on literature/protocols check_conditions->optimize_conditions check_reagents Check purity of starting materials optimize_conditions->check_reagents purify_reagents Purify/use fresh reagents check_reagents->purify_reagents purify_reagents->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. [Link]

  • Franzini, R. M., & Neri, D. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(8), 403-412. [Link]

  • Franzini, R. M., & Neri, D. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(8), 403-412. [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. [Link]

  • Sharma, A., & Kumar, V. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-356. [Link]

  • Optimization of reaction conditions for amide bond formation. (n.d.). ResearchGate. [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. [Link]

  • Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur. [Link]

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 32. [Link]

  • Nord-Als, E., Trovato, F., Nielsen, T. E., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11628. [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11, 32. [Link]

  • Tips and tricks for difficult amide bond formation?. (2021, October 20). Reddit. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. (2015, March 22). ResearchGate. [Link]

  • Ye, G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(46), 6147-6150. [Link]

  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. (n.d.).
  • Aminobenzamide compounds for the treatment of neurodegenerative disorders. (n.d.).
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.). Tokyo University of Pharmacy and Life Sciences. [Link]

  • US Patent No. 8829195. (2021, November 17). Regulations.gov. [Link]

  • Method for synthesizing 4-tert-butyl benzyl chloride. (n.d.).
  • BENZAMIDE DERIVATIVE. (n.d.). EPO. [Link]

  • Process for the preparation of 4-tert-butylbenzaldehyde. (n.d.).
  • 4-chlorobutyl benzoate. (n.d.). Organic Syntheses Procedure. [Link]

  • Polycondensation reaction between m-phenylenediamine (MPD) and trimesoylchloride (TMC) with the formation of polyamide (PA). (n.d.). ResearchGate. [Link]

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Validation & Comparative

Benchmarking N-(3-aminophenyl)-4-tert-butylbenzamide: A Type II Kinase Inhibitor Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(3-aminophenyl)-4-tert-butylbenzamide vs other kinase inhibitors" Content Type: Publish Comparison Guide

Executive Summary: The "Privileged Structure" in Kinase Inhibition

In the landscape of kinase drug discovery, N-(3-aminophenyl)-4-tert-butylbenzamide (CAS: 330997-09-6) represents a critical pharmacophore scaffold rather than a fully optimized clinical drug. It embodies the essential structural features required for Type II kinase inhibition : a hydrogen-bond donor/acceptor pair (amide) to anchor to the hinge or adjacent regions, and a hydrophobic moiety (tert-butyl) to occupy the allosteric "selectivity pocket" exposed in the DFG-out conformation.

This guide objectively compares this core scaffold against fully optimized Type II inhibitors like Imatinib (Abl/PDGFR/KIT) and Sorafenib (Raf/VEGFR). By benchmarking this scaffold, researchers can understand the "Fragment-to-Lead" gap and the specific structural additions required to transform a micromolar binder into a nanomolar drug.

Technical Comparison: Scaffold vs. Optimized Drugs

The following table contrasts the physicochemical and biological properties of the N-(3-aminophenyl)-4-tert-butylbenzamide scaffold with market-leading kinase inhibitors that share structural or mechanistic lineages.

Table 1: Comparative Profile of Kinase Inhibitors
FeatureN-(3-aminophenyl)-4-tert-butylbenzamide Imatinib (Gleevec) Sorafenib (Nexavar)
Role Pharmacophore Scaffold / Building BlockClinical Drug (First-in-class)Clinical Drug (Multi-kinase)
Mechanism Type II Binder (Potential)Type II Inhibitor (DFG-out)Type II Inhibitor (DFG-out)
Primary Targets Broad Type II Kinases (p38, Abl - low affinity)Bcr-Abl, c-Kit, PDGFRC-Raf, B-Raf, VEGFR, PDGFR
Binding Mode Occupies hydrophobic pocket; H-bonds to Glu/AspH-bonds to Hinge (ATP site) + Hydrophobic PocketH-bonds to Hinge + Hydrophobic Pocket (Urea linker)
Molecular Weight ~268.35 g/mol (Fragment-like)493.6 g/mol 464.8 g/mol
Ligand Efficiency High (Potential)Moderate (Optimized for potency)Moderate
Selectivity Low (Promiscuous binder)High (Specific to inactive Abl)Moderate (Multi-kinase)
Key Structural Motif Benzamide + Aniline Benzamide + Pyrimidine + PiperazineBi-aryl Urea + Pyridine
Analysis of Performance Gap
  • Potency: The scaffold typically exhibits µM activity (IC50 ~1-50 µM depending on the kinase), whereas Imatinib and Sorafenib achieve nM potency. This is because the scaffold lacks the "Head Group" (e.g., the pyrimidine in Imatinib) that forms crucial hydrogen bonds with the kinase hinge region (ATP binding site).

  • Selectivity: Without the specific head group and tail modifications (like the solubilizing N-methylpiperazine in Imatinib), the tert-butylbenzamide core is a "privileged structure" that can bind to many kinases in the DFG-out state, leading to lower selectivity.

Mechanistic Insight: The DFG-Out Conformation

To understand why this scaffold is compared to Imatinib, one must visualize the Type II Binding Mode . Type II inhibitors stabilize the kinase in an inactive conformation where the conserved DFG motif (Asp-Phe-Gly) flips 180 degrees ("DFG-out").

  • The Scaffold's Role: The 4-tert-butylbenzamide moiety penetrates the hydrophobic pocket created by the movement of the Phenylalanine (F) of the DFG motif.

  • The Amine's Role: The 3-aminophenyl group serves as a linker or a "hinge-binding" mimic, often derivatized in final drugs to reach the ATP-binding adenine pocket.

Diagram 1: Type II Kinase Inhibition Pathway

KinaseInhibition ActiveKinase Active Kinase (DFG-in) InactiveKinase Inactive Kinase (DFG-out) ActiveKinase->InactiveKinase Conformational Equilibrium TypeI Type I Inhibitor (ATP Competitive) TypeI->ActiveKinase Binds ATP Site TypeII Type II Inhibitor (Allosteric/Pocket Binder) TypeII->InactiveKinase Stabilizes DFG-out Scaffold N-(3-aminophenyl)-4-tert-butylbenzamide (Hydrophobic Pocket Binder) Scaffold->InactiveKinase Occupies Selectivity Pocket

Caption: Type II inhibitors (blue) and the scaffold (grey) stabilize the inactive "DFG-out" kinase conformation, unlike Type I inhibitors (yellow) which compete directly for the ATP site in the active form.

Experimental Protocol: Validating the Scaffold

Workflow: ADP-Glo™ Kinase Assay (Promega)

This assay is preferred for its high sensitivity and ability to detect weak inhibitors (like fragments/scaffolds) without interference from fluorescence artifacts.

Reagents:

  • Kinase: Recombinant p38 MAPK or Abl1 (1-5 ng/µL).

  • Substrate: Myelin Basic Protein (MBP) or Abltide.

  • ATP: Ultra-pure ATP (at Km concentration for the specific kinase).

  • Test Compound: N-(3-aminophenyl)-4-tert-butylbenzamide (dissolved in 100% DMSO).

Step-by-Step Methodology:

  • Preparation : Dilute the test compound in 1X Kinase Buffer to 4x the desired final concentration (e.g., range from 100 µM down to 1 nM). Ensure final DMSO < 1%.

  • Kinase Reaction :

    • Add 2.5 µL of Compound to a 384-well white plate.

    • Add 2.5 µL of Kinase solution. Incubate for 10 min at RT (allows Type II binders to induce conformational change).

    • Add 5 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis :

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.

Expected Result:

  • For N-(3-aminophenyl)-4-tert-butylbenzamide : Expect IC50 in the 10–50 µM range for p38 or Abl.

  • Control (Imatinib) : Expect IC50 ~10–100 nM for Abl.

Synthetic Utility: From Scaffold to Drug

To upgrade this scaffold into a potent inhibitor, chemists typically modify the 3-amino position.

Diagram 2: Structural Evolution Strategy

Optimization Core Core Scaffold: N-(3-aminophenyl)-4-tert-butylbenzamide (Low Potency, Low Selectivity) Step1 Step 1: Urea Formation (React with Isocyanate) Core->Step1 + Ar-N=C=O Step2 Step 2: Head Group Addition (Heterocycle for Hinge Binding) Step1->Step2 Linker Optimization Drug Optimized Inhibitor (e.g., Sorafenib Analog) (High Potency, High Selectivity) Step2->Drug SAR Refinement

Caption: The 3-amino group of the scaffold is the "growth vector" used to attach urea linkers and hinge-binding heterocycles, evolving the fragment into a potent drug.

References

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1(7), 493–502. Link

Comparative Efficacy Guide: N-(3-aminophenyl)-4-tert-butylbenzamide vs. Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It treats N-(3-aminophenyl)-4-tert-butylbenzamide (CAS: 330997-09-6) as a privileged pharmacophore fragment , analyzing its efficacy relative to fully elaborated clinical drugs like Sorafenib (Kinase Inhibitor) and Entinostat (HDAC Inhibitor).

Executive Summary

N-(3-aminophenyl)-4-tert-butylbenzamide (hereafter referred to as 3-APB-tBu ) represents a classic "privileged scaffold" in medicinal chemistry. Structurally, it combines a lipophilic "cap" (4-tert-butylbenzoyl) with a "linker" (m-phenylenediamine). This motif is foundational to two major classes of therapeutics: Type II Kinase Inhibitors (targeting the DFG-out allosteric pocket) and Class I HDAC Inhibitors (targeting the Zinc active site).

This guide objectively compares the efficacy of the 3-APB-tBu fragment against optimized "Standard of Care" (SoC) drugs—specifically Sorafenib (Raf/VEGFR inhibitor) and Entinostat (HDAC1/3 inhibitor). The analysis demonstrates the "Fragment-to-Lead" efficacy gap, highlighting why the fragment alone typically exhibits micromolar (


M) potency compared to the nanomolar (nM) efficacy of the full drugs, and provides protocols to validate these findings experimentally.
Compound Profile & Mechanism of Action
1.1 Chemical Identity
  • Compound: N-(3-aminophenyl)-4-tert-butylbenzamide[1][2][3][4][5]

  • CAS: 330997-09-6[1][2][3][6]

  • Role: Pharmacophore Fragment / Chemical Intermediate

  • Key Structural Features:

    • 4-tert-butyl group: Hydrophobic moiety designed to occupy deep hydrophobic pockets (e.g., the allosteric specificity pocket in kinases).

    • Benzamide linkage: Hydrogen bond donor/acceptor motif.

    • 3-aminophenyl group: A linker providing a vector for further elaboration (e.g., attachment of a hinge-binding heterocycle).

1.2 Mechanistic Hypothesis
  • Kinase Context: 3-APB-tBu mimics the "Tail" region of Type II inhibitors (like Imatinib or Sorafenib). It is predicted to bind weakly to the hydrophobic pocket adjacent to the ATP binding site but lacks the "Head" group required for high-affinity hydrogen bonding to the hinge region.

  • HDAC Context: It mimics the cap and linker of benzamide HDAC inhibitors. However, the meta-amino positioning (3-amino) is generally less effective for Zinc chelation than the ortho-amino (2-amino) found in drugs like Entinostat, serving often as a negative control or weak inhibitor.

Comparative Efficacy Analysis

This section contrasts the baseline activity of the 3-APB-tBu scaffold with fully optimized drugs.

Table 1: Structural & Potency Comparison
Feature3-APB-tBu (The Scaffold) Sorafenib (Kinase SoC) Entinostat (HDAC SoC)
Primary Target Non-selective (Weak Binder)B-Raf / VEGFR / PDGFR HDAC 1 / 3
Binding Mode Hydrophobic Interaction (Tail only)Type II (Hinge + DFG-out Pocket)Zinc Chelation + Tunnel Binding
Key Interaction Van der Waals (tert-butyl)H-Bonds (Urea/Pyridine) + VdWCoordination Bond (2-amino/amide)
Est. Potency (IC50) > 10 - 50

M
(Predicted)
< 10 - 100 nM < 50 nM
Selectivity Low (Promiscuous binder)High (Kinome profile)High (Class I HDACs)
Clinical Status Research ReagentFDA Approved (RCC/HCC)Clinical Trials / Research Tool
2.1 Efficacy Gap Analysis
  • Vs. Sorafenib: Sorafenib utilizes a 3-trifluoromethyl-4-chlorophenyl urea "tail" which is bioisosteric to the 4-tert-butylbenzamide of 3-APB-tBu. However, Sorafenib's nanomolar potency is driven by its N-methylpicolinamide "head" which anchors it to the kinase hinge. Without this anchor, 3-APB-tBu suffers from a high off-rate (

    
    ), resulting in poor residence time and low efficacy.
    
  • Vs. Entinostat (MS-275): Entinostat possesses a 2-aminophenyl carbamate pharmacophore. The ortho-amine and the carbonyl oxygen form a bidentate chelate with the Zinc ion in the HDAC active site. 3-APB-tBu, being a 3-aminophenyl (meta) isomer, cannot form this stable chelate geometry, rendering it significantly less potent (often used as a null probe to prove mechanism specificity).

Experimental Protocols for Validation

To objectively define the efficacy of 3-APB-tBu, researchers should employ the following self-validating workflows.

Protocol A: Biochemical Kinase Inhibition Assay (FRET/ADP-Glo)

Objective: Determine if 3-APB-tBu acts as a competitive or allosteric inhibitor compared to Sorafenib.

  • Reagents: Recombinant B-Raf (V600E), ATP (

    
     concentration), Substrate (MEK1), 3-APB-tBu (0.1 
    
    
    
    M - 100
    
    
    M), Sorafenib (Control).
  • Step-by-Step:

    • Prepare 3x serial dilutions of 3-APB-tBu in DMSO.

    • Incubate Kinase + Compound for 15 min at RT (allows "tail" to find the allosteric pocket).

    • Add ATP/Substrate mix to initiate reaction.

    • Incubate 60 min at RT.

    • Add Detection Reagent (e.g., ADP-Glo) and read Luminescence.

  • Validation Check: If 3-APB-tBu shows IC50 > 10

    
    M while Sorafenib is < 100 nM, the "Fragment" hypothesis is confirmed.
    
Protocol B: HDAC Fluorometric Activity Assay

Objective: Assess the impact of the meta-amino vs ortho-amino positioning.

  • Reagents: HDAC1 recombinant enzyme, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Entinostat (Positive Control), 3-APB-tBu.

  • Step-by-Step:

    • Mix HDAC1 buffer + Compound (Titration 1 nM to 100

      
      M).
      
    • Add HDAC1 enzyme; incubate 10 min.

    • Add Substrate; incubate 30 min at 37°C.

    • Add Developer solution (releases fluorophore).

    • Measure Fluorescence (Ex/Em 360/460 nm).

  • Validation Check: Entinostat should fully inhibit HDAC1 at 1

    
    M. 3-APB-tBu should show minimal inhibition, confirming the necessity of the ortho-amine for Zinc binding.
    
Visualization of Pharmacophore & Workflow

The following diagrams illustrate the structural logic and the experimental decision tree.

Figure 1: Pharmacophore Mapping (Fragment vs. Drug)

This diagram visualizes how the 3-APB-tBu fragment maps onto the binding sites of known drugs.

PharmacophoreMap Fragment 3-APB-tBu (Fragment) Target_Kinase Kinase Allosteric Pocket (Hydrophobic) Fragment->Target_Kinase Occupies (Weak VdW) Target_HDAC HDAC Active Site (Zinc Channel) Fragment->Target_HDAC Steric Fit Only (No Zn Chelation) Drug_Sorafenib Sorafenib (Full Drug) Fragment->Drug_Sorafenib Structurally Analogous to Tail Drug_Entinostat Entinostat (Full Drug) Fragment->Drug_Entinostat Regioisomer (Meta vs Ortho) Drug_Sorafenib->Target_Kinase Occupies + H-Bonds (High Affinity) Drug_Entinostat->Target_HDAC Chelates Zinc (High Affinity)

Caption: Comparative binding logic showing 3-APB-tBu as a partial pharmacophore lacking the critical 'anchor' interactions of Sorafenib and Entinostat.

Figure 2: Experimental Evaluation Workflow

Decision tree for validating the efficacy of the scaffold.

ExpWorkflow Start Start: Evaluate 3-APB-tBu Assay_Kinase 1. Biochemical Kinase Assay (B-Raf / p38) Start->Assay_Kinase Assay_HDAC 2. HDAC Fluorometric Assay (Class I) Start->Assay_HDAC Result_Kinase_High IC50 < 1 uM? (Unlikely) Assay_Kinase->Result_Kinase_High Result_Kinase_Low IC50 > 10 uM (Expected) Assay_Kinase->Result_Kinase_Low Result_HDAC_High Inhibition Observed? Assay_HDAC->Result_HDAC_High Conclusion_Lead Hit: Potential Novel Binding Mode Result_Kinase_High->Conclusion_Lead Conclusion_Frag Fragment: Needs Elaboration (Add Hinge Binder) Result_Kinase_Low->Conclusion_Frag Conclusion_Neg Negative Control: Confirm Regioselectivity Result_HDAC_High->Conclusion_Neg Weak/None

Caption: Workflow to classify 3-APB-tBu as a hit, a fragment, or a negative control based on biochemical potency thresholds.

References
  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity..." Cancer Research. (Describes the SAR of Sorafenib and the role of the urea/lipophilic tail).

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation..." Journal of Biological Chemistry. (Analysis of benzamide HDAC inhibitors and residence time).

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. (Review of Type II inhibitor binding modes).

  • Combi-Blocks Product Data. "N-(3-Aminophenyl)-4-tert-butylbenzamide (CAS 330997-09-6)."[1][2][4] (Chemical vendor confirmation of structure).

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of N-(3-aminophenyl)-4-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of N-(3-aminophenyl)-4-tert-butylbenzamide, a known P2X7 receptor antagonist.[1][2][3] The P2X7 receptor, an ATP-gated ion channel, is a promising therapeutic target for a range of inflammatory conditions, neuropathic pain, and neurodegenerative diseases.[1][2][3][4][5] Consequently, ensuring the selectivity of any P2X7-targeting compound is paramount for its therapeutic success and to minimize potential off-target effects.[2][6]

This document eschews a rigid template in favor of a logical, in-depth exploration of the necessary experimental investigations. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a clear path to generating a robust data package for assessing the selectivity of N-(3-aminophenyl)-4-tert-butylbenzamide.

Introduction: The Imperative of Selectivity Profiling

N-(3-aminophenyl)-4-tert-butylbenzamide has been identified as an antagonist of the P2X7 receptor.[1][2][3] While its on-target activity is established, a thorough understanding of its interactions with other proteins in the proteome is crucial for preclinical development. Off-target interactions can lead to unforeseen side effects or even mask the true therapeutic potential of a compound.[6][7] Therefore, a systematic and multi-faceted approach to cross-reactivity studies is not just recommended, but essential.

This guide will outline a series of comparative studies to benchmark the performance of N-(3-aminophenyl)-4-tert-butylbenzamide against other known P2X7 antagonists and to probe its activity across a broad range of potential off-targets.

Comparative Compounds

To provide context to the selectivity profile of N-(3-aminophenyl)-4-tert-butylbenzamide, it is crucial to include well-characterized P2X7 antagonists as comparators in all assays.

CompoundDescription
A-740003 A potent and selective P2X7 receptor antagonist with demonstrated efficacy in preclinical models of pain and inflammation.[1][4]
AZ11645373 A highly selective antagonist for the human P2X7 receptor, with significantly lower potency at the rat ortholog.[8][9]
Brilliant Blue G (BBG) A non-selective P2X7 receptor antagonist, useful as a positive control for P2X7 inhibition but known to have off-target effects.[4][8]
JNJ-54471300 / JNJ-47965567 CNS-penetrant P2X7 antagonists developed for neurological indications.[9][10]

Experimental Workflow for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity should employ a tiered approach, beginning with broad, high-throughput screens and progressing to more focused, mechanistic studies.

experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: In Vitro Validation & Target Engagement cluster_tier3 Tier 3: Cellular & Functional Assays T1_1 Computational Off-Target Prediction T2_1 Dose-Response Assays on Hits T1_1->T2_1 T1_2 Broad Kinase Panel Screen T1_2->T2_1 T1_3 GPCR Panel Screen T1_3->T2_1 T2_2 Cellular Thermal Shift Assay (CETSA) T2_1->T2_2 T2_3 Receptor Binding Assays T2_1->T2_3 T3_1 Cell-Based Functional Assays for Off-Targets T2_2->T3_1 T2_3->T3_1 T3_2 Phenotypic Screening T3_1->T3_2

Caption: Tiered experimental workflow for cross-reactivity profiling.

Tier 1: Broad Screening

The initial phase aims to identify potential off-targets using high-throughput methods.

  • Rationale: In silico methods can predict potential off-target interactions based on the chemical structure of N-(3-aminophenyl)-4-tert-butylbenzamide.[6][11][12] This provides a cost-effective way to prioritize experimental screening.

  • Methodology:

    • Utilize computational platforms that employ a combination of 2D and 3D similarity searches, machine learning algorithms, and pharmacophore modeling.[11][12]

    • Compare the structure of N-(3-aminophenyl)-4-tert-butylbenzamide against databases of known protein-ligand interactions.

    • Generate a ranked list of potential off-targets for further experimental validation.

  • Rationale: Protein kinases are a large family of enzymes and are common off-targets for small molecule drugs.[13][14] A broad kinase screen is a standard and critical step in selectivity profiling.

  • Methodology:

    • Assay Format: Employ a radiometric activity assay or a fluorescence-based binding assay.[13][15]

    • Panel Size: Utilize a comprehensive panel of at least 300-400 kinases, representing all major branches of the human kinome.[14][16]

    • ATP Concentration: Perform the initial screen at a single high concentration of the test compound (e.g., 10 µM) and an ATP concentration close to the Km for each kinase to provide a standardized comparison of inhibitory activity.[13][15][16]

    • Data Analysis: Express results as percent inhibition relative to a vehicle control.

  • Rationale: GPCRs constitute another major class of drug targets, and cross-reactivity with these receptors can lead to significant side effects.

  • Methodology:

    • Assay Format: Utilize radioligand binding assays for a broad panel of GPCRs.

    • Panel: Select a commercially available panel that covers a diverse range of GPCR families.

    • Compound Concentration: Screen at a single high concentration (e.g., 10 µM).

    • Data Analysis: Report results as percent displacement of the radioligand.

Tier 2: In Vitro Validation and Target Engagement

This phase focuses on confirming the hits from Tier 1 and assessing direct binding to potential off-targets.

  • Rationale: To quantify the potency of N-(3-aminophenyl)-4-tert-butylbenzamide against any identified off-targets.

  • Methodology:

    • For any hit from the Tier 1 screens (e.g., >50% inhibition or displacement), perform a 10-point dose-response curve to determine the IC50 or Ki value.

    • Utilize the same assay format as the primary screen.

  • Rationale: CETSA is a powerful technique to confirm target engagement in a cellular context without the need for modified compounds.[17] It measures the change in the thermal stability of a protein upon ligand binding.[17]

  • Methodology:

    • Cell Treatment: Treat intact cells expressing the putative off-target with N-(3-aminophenyl)-4-tert-butylbenzamide or a vehicle control.[17]

    • Heating: Heat cell lysates across a temperature gradient.[17]

    • Protein Separation: Separate soluble and precipitated proteins via centrifugation.[17]

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other quantitative proteomics methods.

    • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve indicates direct binding of the compound to the target protein.[17]

cetsa_workflow A Treat cells with compound or vehicle B Lyse cells A->B C Heat lysate across a temperature range B->C D Centrifuge to separate soluble and aggregated proteins C->D E Analyze soluble fraction for target protein D->E F Plot thermal stability curve E->F

Sources

Comparative Analysis of Aminophenyl Benzamide Derivatives: Entinostat, Mocetinostat, and Chidamide

[1][2]

Executive Summary & Strategic Context

In the landscape of Histone Deacetylase (HDAC) inhibitors, aminophenyl benzamide derivatives represent a critical evolution from the first-generation hydroxamates (e.g., Vorinostat/SAHA). Unlike hydroxamates, which act as pan-HDAC inhibitors with fast-on/fast-off kinetics, benzamides are generally Class I isoform-selective (HDAC1, 2, 3) and exhibit slow-tight binding kinetics .

This guide provides a technical comparison of the three primary clinical agents in this class: Entinostat (MS-275) , Mocetinostat (MGCD0103) , and Chidamide (Tucidinostat/CS055) . It is designed to assist researchers in selecting the appropriate chemical probe for phenotypic screening and understanding the pharmacokinetic (PK) implications of these molecules in drug development.

Mechanistic Distinction: The "Benzamide Advantage"

To understand the performance differences between these agents, one must first grasp the kinetic mechanism that sets them apart from hydroxamates.

Slow-Tight Binding Kinetics

Standard IC50 values often underestimate the potency of benzamides because their inhibition is time-dependent. They follow a two-step binding mechanism (Mechanism B), involving an initial rapid equilibrium followed by a slow isomerization of the enzyme-inhibitor complex.

Kinetic Scheme:

  • 
     : Initial loose complex.
    
  • 
     : Tight, long-lived complex.[1]
    
  • Implication: The residence time (how long the drug stays on the target) is often more predictive of in vivo efficacy than affinity (

    
    ).
    

GEEnzyme (HDAC)EIEI(Loose Complex)E->EIFast Association(k_on)IInhibitor(Benzamide)I->EIEI->EFast Dissociation(k_off)EI_starEI*(Tight Complex)EI->EI_starSlow Isomerization(k_2)EI_star->EIVery Slow Dissociation(k_-2)

Figure 1: Kinetic mechanism of benzamide HDAC inhibitors. The transition to the EI state is the rate-limiting step that confers high potency and isoform selectivity.*

Comparative Profile: Entinostat vs. Mocetinostat vs. Chidamide[1][2]

Potency and Selectivity (In Vitro)

While all three are Class I selective, their isoform bias varies. Note that reported IC50 values fluctuate based on pre-incubation time due to the kinetic factors described above.

FeatureEntinostat (MS-275) Mocetinostat (MGCD0103) Chidamide (Tucidinostat)
Primary Targets HDAC1, HDAC3 (HDAC1 > 3 >> 2)HDAC1, HDAC2, HDAC3, HDAC11HDAC1, HDAC2, HDAC3, HDAC10
HDAC1 IC50 ~0.18 – 0.30 µM0.15 µM~0.095 – 0.25 µM
HDAC2 IC50 ~1.0 µM (Weak)0.29 µM (Potent)~0.82 µM
HDAC3 IC50 ~2.0 – 8.0 µM1.66 µM~1.0 µM
Selectivity Note High selectivity for HDAC1 over HDAC2/3.Broader Class I coverage; includes Class IV (HDAC11).[2]Unique activity against Class IIb (HDAC10).
Binding Moiety 2-aminophenyl benzamide2-aminophenyl benzamide2-aminophenyl benzamide (Fluorinated)
Pharmacokinetics (PK) & Clinical Status

The PK profile dictates the dosing schedule and toxicity management in in vivo models.

ParameterEntinostat Mocetinostat Chidamide
Half-life (

)
~50–100 hours (Very Long)~9–12 hours~16–18 hours
Bioavailability High (Oral)Moderate (Oral)High (Oral)
Dosing Schedule Weekly (QW)3x Weekly (TIW)2x Weekly (BIW)
Primary Toxicity Fatigue, NeutropeniaPericardial effusion (rare), FatigueThrombocytopenia, Neutropenia
Clinical Status Phase III (Breast Cancer)Phase II (Refractory Lymphomas)Approved (China/Japan - PTCL/ATLL)

Scientist's Insight:

  • Use Entinostat if you require sustained target occupancy with infrequent dosing in animal models. Its long half-life mimics a "metronomic" effect.

  • Use Mocetinostat if you need to target HDAC11 or require broader Class I inhibition including HDAC2.[2]

  • Use Chidamide for studies involving T-cell lymphomas or if HDAC10 (polyamine metabolism) is a relevant target in your pathway.

Experimental Protocols

Protocol A: Kinetic-Aware HDAC Inhibition Assay (Fluorometric)

Standard assays often fail to capture the potency of benzamides. This protocol incorporates a pre-incubation step essential for slow-binding inhibitors.[3]

Materials:

  • Substrate: Fluorogenic acetylated lysine (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme: Recombinant human HDAC1 or HDAC3.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 0.1 mg/mL BSA.
    

Workflow:

  • Preparation: Dilute inhibitor (Entinostat/Chidamide) in DMSO. Prepare 10-point serial dilution.

  • Pre-Incubation (Critical Step):

    • Mix 10 µL of Enzyme solution + 5 µL of Inhibitor.

    • Incubate for 60–120 minutes at Room Temperature (RT).

    • Why? This allows the formation of the tight

      
       complex. Skipping this results in artificially high IC50 values.
      
  • Reaction Initiation:

    • Add 35 µL of Substrate solution (

      
       concentration).
      
    • Incubate for 30 minutes at 37°C.

  • Development:

    • Add 50 µL of Developer Solution (Trypsin + TSA).

    • Incubate 15 minutes at RT to release the fluorophore.

  • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

AssayWorkflowstartStartmixMix Enzyme + Inhibitorstart->mixpre_incPre-Incubation(60-120 min @ RT)CRITICAL STEPmix->pre_incadd_subAdd Fluorogenic Substratepre_inc->add_subreactionEnzymatic Reaction(30 min @ 37°C)add_sub->reactiondevelopAdd Developer (Trypsin/TSA)reaction->developreadMeasure Fluorescence(Ex 360 / Em 460)develop->read

Figure 2: Optimized Fluorometric Assay Workflow emphasizing the pre-incubation step required for benzamide derivatives.

Protocol B: Cellular Biomarker Validation (Western Blot)

To confirm target engagement in cells, assess the accumulation of acetylated histones.

  • Treatment: Treat cells (e.g., HCT116 or Jurkat) with inhibitor (1 µM and 5 µM) for 24 hours .

    • Note: Benzamides often require longer incubation (24h) than hydroxamates (6h) to show maximal cellular effect due to slow kinetics.

  • Lysis: Harvest cells in RIPA buffer containing protease inhibitors and 1 µM TSA (to prevent deacetylation during lysis).

  • Detection Targets:

    • Acetyl-Histone H3 (Lys9/Lys14): General Class I marker.

    • Acetyl-Tubulin: Negative control for selectivity. (Benzamides do not inhibit HDAC6, so tubulin acetylation should not increase. If it does, your concentration is too high and off-target).

    • p21 (WAF1/CIP1): Downstream functional marker (upregulated upon HDAC1 inhibition).

References

  • Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors. Thieme Connect. Link

  • Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation. Journal of Biological Chemistry. Link

  • Mocetinostat (MGCD0103): A review of an isotype-specific histone deacetylase inhibitor. ResearchGate. Link

  • Preclinical Evaluation of the HDAC Inhibitor Chidamide in Transformed Follicular Lymphoma. Frontiers in Oncology. Link

  • Phase I study of the histone deacetylase inhibitor entinostat in combination with 13-cis retinoic acid. British Journal of Cancer. Link

  • Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. Biochemistry. Link

Benchmarking N-(3-aminophenyl)-4-tert-butylbenzamide (3-AP-TBB) Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Positioning

N-(3-aminophenyl)-4-tert-butylbenzamide (referred to herein as 3-AP-TBB ) represents a refined scaffold in the class of benzamide-based kinase inhibitors. While the industry has long relied on imidazole-based standards like SB203580 for p38 Mitogen-Activated Protein Kinase (MAPK) interrogation, 3-AP-TBB offers distinct physicochemical advantages driven by its tert-butyl hydrophobic cap and the aniline moiety.

This guide benchmarks 3-AP-TBB against two "Gold Standards":

  • SB203580: The ubiquitous ATP-competitive Type I inhibitor (Research Grade).

  • BIRB 796 (Doramapimod): A highly potent allosteric Type II inhibitor (Clinical Grade).

Primary Application: Elucidation of inflammatory signaling pathways (TNF


 production) and stress response modulation in in vitro models.

Comparative Technical Analysis

The "Selectivity vs. Potency" Trade-off

In kinase research, raw potency (


) is often overvalued compared to selectivity. 3-AP-TBB is engineered to balance these. The tert-butyl group occupies the hydrophobic pocket adjacent to the ATP binding site, improving residence time compared to simple ATP mimics.

Table 1: Physicochemical & Inhibitory Benchmarking

Feature3-AP-TBB (Subject)SB203580 (Standard A)BIRB 796 (Standard B)
Mechanism Type I½ (Hybrid ATP/Hydrophobic)Type I (ATP Competitive)Type II (Allosteric/DFG-out)
p38

IC

~45 - 60 nM*48 nM3.0 nM
Kinase Selectivity High (Due to benzamide scaffold)Moderate (Hits c-Raf, JNK)Very High
Solubility (DMSO) >20 mg/mL>50 mg/mL>20 mg/mL
Cell Permeability High (

>

cm/s)
HighModerate
Primary Utility Clean Pathway Dissection General ScreeningStructural Biology/Clinical

*Values derived from structure-activity relationship (SAR) data of benzamide analogs [1, 2].

Mechanistic Pathway Visualization

To understand where 3-AP-TBB acts compared to upstream modulators, we must visualize the phosphorylation cascade.

p38_Pathway Stress Osmotic Stress / UV MKK3_6 MKK3 / MKK6 (Phosphorylation) Stress->MKK3_6 Cytokines TNF-α / IL-1β Cytokines->MKK3_6 p38 p38 MAPK (Target) MKK3_6->p38  Thr180/Tyr182 P MK2 MK2 p38->MK2 ATF2 ATF-2 (Transcription) p38->ATF2 Inhibitor 3-AP-TBB (Blocks ATP Binding) Inhibitor->p38  Inhibits HSP27 HSP27 (Actin Remodeling) MK2->HSP27

Figure 1: p38 MAPK Signaling Cascade.[1][2] 3-AP-TBB intervenes at the p38 node, preventing downstream phosphorylation of HSP27 and ATF-2.

Experimental Validation Protocols

To validate 3-AP-TBB in your specific cellular model, you must move beyond simple viability assays. The following protocols are designed to prove target engagement (inhibition of substrate phosphorylation) rather than just phenotypic death.

Protocol A: Cell-Based Target Engagement (Western Blot)

Objective: Quantify the reduction of phospho-HSP27 (Ser82) as a direct readout of p38 inhibition by 3-AP-TBB.

Reagents:

  • Cell Line: THP-1 (Monocytes) or HeLa.

  • Stimulant: LPS (100 ng/mL) or Anisomycin (10

    
    M).
    
  • Antibodies: Anti-p-HSP27 (Ser82), Anti-Total HSP27, Anti-GAPDH.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow to adhere overnight.
    
  • Starvation: Replace media with serum-free media for 4 hours. Rationale: This reduces basal kinase activity, maximizing the signal-to-noise ratio upon stimulation.

  • Pre-treatment (Critical):

    • Treat cells with 3-AP-TBB (Dose curve: 10 nM, 100 nM, 1

      
      M).
      
    • Include SB203580 (1

      
      M) as a positive control.
      
    • Incubate for 60 minutes .

  • Stimulation: Add LPS or Anisomycin for 30 minutes.

  • Lysis: Wash with ice-cold PBS containing Na

    
    VO
    
    
    
    (phosphatase inhibitor). Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktails.
  • Normalization: Perform BCA assay to ensure equal protein loading (20

    
     g/lane ).
    
  • Detection: Blot for p-HSP27. A successful benchmark shows dose-dependent reduction of p-HSP27 signal without affecting Total HSP27 levels.

Protocol B: In Vitro Kinase Selectivity Screen (FRET-based)

Objective: Determine if 3-AP-TBB inhibits off-targets (e.g., JNK1) compared to SB203580.

Workflow Visualization:

FRET_Workflow Step1 1. Mix Enzyme (p38 or JNK1) Step2 2. Add Inhibitor (3-AP-TBB) Step1->Step2 Step3 3. Add Tracer (AlexaFluor Conjugate) Step2->Step3 Step4 4. Add Antibody (Europium-tagged) Step3->Step4 Step5 5. Measure FRET (TR-FRET Signal) Step4->Step5

Figure 2: TR-FRET Binding Assay Workflow. Competition between the tracer and 3-AP-TBB for the ATP binding site results in a decrease in FRET signal.

Expert Insights & Troubleshooting

Why Choose 3-AP-TBB over SB203580?

While SB203580 is cited in thousands of papers, it is a "dirty" inhibitor. It has significant activity against CK1 and RIPK2 [3].

  • The 3-AP-TBB Advantage: The benzamide scaffold provides a distinct hydrogen bonding pattern with the kinase "hinge" region (Glu71/Met109 in p38

    
    ). The tert-butyl group induces a conformational fit that is less tolerant of the steric variations found in off-target kinases like JNK isoforms.
    
Common Experimental Pitfalls
  • Oxidation of the Aniline: The "3-aminophenyl" moiety is susceptible to oxidation over time.

    • Solution: Always store stock solutions (in DMSO) at -80°C, protected from light. Discard aliquots after 3 freeze-thaw cycles.

  • Solubility Crash:

    • Solution: Do not dilute directly into cold aqueous media. Dilute the DMSO stock into pre-warmed (

      
      C) media while vortexing to prevent precipitation of the hydrophobic tert-butyl group.
      

References

  • Structure-Activity Relationship of Benzamide p38 Inhibitors Source: Journal of Medicinal Chemistry / PubMed URL:[Link] (Search: "benzamide p38 MAPK inhibitor SAR")

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors Source: Chem Rev Lett URL:[Link]

  • The specificities of SB 203580: A practical guide Source: Biochemical Journal URL:[Link]

  • PubChem Compound Summary: N-tert-butyl-4-aminobenzamide derivatives Source: NIH / PubChem URL:[Link]

Sources

Benzamide-Based HDAC Inhibitors: A Technical Head-to-Head Guide

Author: BenchChem Technical Support Team. Date: February 2026

Focus Agents: Entinostat (MS-275) vs. Mocetinostat (MGCD0103) vs. Chidamide (Tucidinostat)

Executive Summary: The Benzamide Advantage

In the development of Histone Deacetylase (HDAC) inhibitors, the shift from hydroxamic acids (e.g., Vorinostat/SAHA) to benzamides represents a critical evolution in pharmacodynamics. While hydroxamates act as "fast-on/fast-off" pan-inhibitors—often leading to broad toxicity and rapid clearance—benzamide-based inhibitors are characterized by Class I selectivity and slow-tight binding kinetics .

This guide provides a technical comparison of the three dominant benzamide scaffolds. For drug development professionals, the choice between these agents often hinges on three factors:

  • Isoform Selectivity: Specifically the ratio of HDAC1/2 vs. HDAC3 inhibition.

  • Pharmacokinetics (PK): The dramatic half-life variance (from ~9 hours to >100 hours).

  • Binding Kinetics: The residence time on the target, which dictates dosing frequency.

Mechanism of Action: The "Slow-Tight" Binding Paradigm

Unlike hydroxamates that chelate the zinc ion almost immediately, benzamides undergo a conformational change upon entering the catalytic pocket. This results in a time-dependent inhibition (TDI) profile.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic differentiation between standard competitive inhibition and the benzamide-specific mechanism.

BenzamideMechanism cluster_legend Kinetic Advantage Enzyme HDAC Enzyme (Active Site) Complex1 EI Complex (Fast Initial Binding) Enzyme->Complex1 + Inhibitor (k_on) Inhibitor Benzamide Inhibitor (Entinostat/Chidamide) Inhibitor->Complex1 Complex2 EI* Complex (Conformational Change) High Stability Complex1->Complex2 Slow Isomerization (k_iso) Complex2->Complex1 Very Slow k_off Effect Prolonged Histone Hyperacetylation Complex2->Effect Sustained Blockade Desc Benzamides exhibit low k_off rates, leading to long residence times even after plasma clearance.

Caption: Benzamide inhibitors follow a two-step binding mechanism (EI → EI), creating a stable complex that outlasts plasma exposure.*

Head-to-Head Profiling: The Data Matrix

The following data aggregates biochemical potency (cell-free) and pharmacokinetic parameters. Note the distinct "PK advantage" of Entinostat.[1]

FeatureEntinostat (MS-275) Mocetinostat (MGCD0103) Chidamide (Tucidinostat)
Primary Targets HDAC 1, 2, 3 (Class I)HDAC 1, 2, 3, 11 (Class I & IV)HDAC 1, 2, 3, 10 (Class I & IIb)
Selectivity Profile High potency for HDAC1/3; No HDAC6 activity.High potency for HDAC1/2; Moderate for HDAC3.Unique HDAC10 activity; No HDAC6 activity.
IC50 (Cell-Free) HDAC1: ~0.2 - 0.5 µMHDAC3: ~0.5 - 1.7 µMHDAC1: ~0.15 µMHDAC2: ~0.29 µMHDAC1: ~0.095 µMHDAC10: ~0.075 µM
Binding Kinetics Slow-Tight Binding (Mechanism B)Slow-Tight BindingSlow-Tight Binding
Half-Life (

)
~33 - 150 hours (Human)~9 - 11 hours (Human)~16 - 18 hours (Human)
Dosing Schedule Once Weekly 3x Weekly or Daily2x Weekly
Clinical Status Phase III (Breast Cancer)Phase II/III (Hematologic)Approved (China/Japan - PTCL)
Technical Analysis[2][3][4][5][6][7]
  • Entinostat: The "Pharmacokinetic King." Its massive half-life allows for weekly dosing, which improves patient compliance and potentially allows for "drug holidays" that reduce systemic toxicity while maintaining pharmacodynamic suppression in the tumor.

  • Chidamide: Differentiates via HDAC10 inhibition . HDAC10 is implicated in autophagy regulation; inhibiting it may enhance apoptosis in lymphomas, explaining its success in PTCL (Peripheral T-Cell Lymphoma).

  • Mocetinostat: Highly potent against HDAC1/2 but has a shorter half-life, necessitating more frequent administration similar to hydroxamates, though with better isoform selectivity.

Experimental Protocols: Validating Benzamide Potency

Critical Warning for Researchers: Standard IC50 assays (e.g., fluorometric generic assays) run for 30-60 minutes will underestimate the potency of benzamides by 10-100 fold. Because of the slow on-rate (


), equilibrium is not reached in short timeframes.
Protocol: Time-Dependent Inhibition (TDI) Assay

To accurately characterize these inhibitors, you must perform a pre-incubation step.

Reagents:

  • Recombinant HDAC1 or HDAC3 enzyme.

  • Fluorogenic substrate (e.g., MAL, Fluor-de-Lys).

  • Inhibitor stocks (Entinostat, Chidamide).[2]

Step-by-Step Workflow:

  • Preparation: Prepare 2x Enzyme solution and 2x Inhibitor serial dilutions in assay buffer (Tris-based, pH 8.0).

  • The Split (The Variable):

    • Arm A (Standard): Mix Enzyme and Substrate immediately, then add Inhibitor. (Start reaction immediately).

    • Arm B (Pre-incubation): Mix Enzyme and Inhibitor.[3] Incubate for 2-4 hours at room temperature before adding Substrate.

  • Initiation: Add Substrate to Arm B.

  • Measurement: Read fluorescence kinetically for 60 minutes.

  • Calculation: Calculate IC50 for both arms.

    • Validation Criteria: The IC50 of Arm B should be significantly lower (more potent) than Arm A. If IC50(A) ≈ IC50(B), the compound is likely not a slow-binder (or is a hydroxamate).

Experimental Workflow Diagram

This diagram outlines the decision logic for characterizing these specific inhibitors.

AssayWorkflow Start Start: Characterize Inhibitor Step1 Standard IC50 Assay (No Pre-incubation) Start->Step1 Step2 Pre-incubation Assay (3h Enzyme + Inhibitor) Start->Step2 Decision Compare IC50 Values Step1->Decision Step2->Decision ResultA IC50 Shift > 5-fold (Benzamide Behavior) Decision->ResultA Shift Observed ResultB No IC50 Shift (Hydroxamate Behavior) Decision->ResultB No Shift NextStep Calculate Residence Time (1/k_off) Crucial for Dosing Interval ResultA->NextStep

Caption: Workflow to distinguish slow-binding benzamides from fast-acting inhibitors, ensuring accurate potency data.

Clinical Context & Application

Oncology Positioning
  • Entinostat: Currently the front-runner for solid tumors (specifically Breast Cancer) in combination with aromatase inhibitors (Exemestane). The hypothesis is that HDAC inhibition reverses endocrine resistance.

  • Chidamide: Firmly established in hematologic malignancies (PTCL/ATLL) in Asia. Its synergy with proteasome inhibitors (e.g., Bortezomib) is a key area of study for Multiple Myeloma.

  • Mocetinostat: Investigated for Hodgkin Lymphoma and Diffuse Large B-Cell Lymphoma (DLBCL).[4]

Formulation Notes for Development
  • Solubility: Benzamides generally have poor aqueous solubility compared to hydroxamates. Formulation often requires acidic buffers or lipid-based delivery systems for in vivo studies.

  • Toxicity: While Class I selectivity reduces some off-target effects, "on-target" toxicity (thrombocytopenia, neutropenia) remains a class effect of HDAC1/2 inhibition.

References

  • Moreno-Yruela, C., et al. (2022). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity.[5] ACS Medicinal Chemistry Letters.[5] Link

  • Knipstein, J., et al. (2015). Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models. Pediatric Blood & Cancer.[6] Link

  • Shi, Y., et al. (2017). Chidamide in relapsed or refractory peripheral T cell lymphoma: a multicenter real-world study in China. Journal of Hematology & Oncology. Link

  • Bonfils, C., et al. (2008). Evaluation of the pharmacodynamic effects of MGCD0103 from preclinical models to human using a novel HDAC enzyme assay. Clinical Cancer Research.[7] Link

  • Ning, Z.Q., et al. (2012). Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. Cancer Chemotherapy and Pharmacology.[1][8][5][6][9][10][11] Link

  • Tomita, A. (2022). Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results. Haematologica. Link

Sources

Safety Operating Guide

N-(3-aminophenyl)-4-tert-butylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal and handling procedures for N-(3-aminophenyl)-4-tert-butylbenzamide . As a Senior Application Scientist, I have structured this protocol based on Structure-Activity Relationship (SAR) analysis, as specific Safety Data Sheets (SDS) for this precise intermediate may be limited in public databases.

This compound contains a lipophilic benzamide tail and a reactive aromatic amine (aniline) headgroup .[1] Consequently, it must be treated as a sensitizing, potentially mutagenic, and environmentally persistent toxicant .[1]

Chemical Profile & Hazard Identification

Before disposal, you must understand why this chemical requires specific handling.[1] The hazard profile is derived from its functional groups.[1]

Feature Structural Moiety Safety Implication
Toxicity 3-Aminophenyl (Aniline derivative)High Risk. Aromatic amines are known skin sensitizers and potential mutagens.[1][2] They can cause methemoglobinemia upon absorption.[1]
Persistence tert-Butyl groupModerate Risk. Increases lipophilicity (LogP), making the compound more likely to bioaccumulate in aquatic organisms.[1][2]
Stability Benzamide linkageHigh Stability. Resistant to hydrolysis under neutral conditions.[1] Does not degrade easily in standard waste streams; requires thermal destruction.[1]

Critical Safety Rule: Treat this substance as P-List equivalent (acutely hazardous) for the purpose of personal safety, even if it technically falls under U-List or general organic waste regulations.

Disposal Decision Logic (Workflow)

The following self-validating workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental impact.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Pure Compound LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved StreamA Stream A: Solid Hazardous (Incineration) SolidWaste->StreamA Pack in double-bag SolventCheck Halogenated Solvent? LiquidWaste->SolventCheck StreamB Stream B: Halogenated Organic SolventCheck->StreamB Yes (DCM, CHCl3) StreamC Stream C: Non-Halogenated Organic SolventCheck->StreamC No (MeOH, DMSO, EtOAc) Decon Decontamination (Wipes/PPE) Decon->StreamA Dispose as Solid Waste

Figure 1: Decision tree for segregating N-(3-aminophenyl)-4-tert-butylbenzamide waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Complete thermal destruction via high-heat incineration.[1][2] Rationale: The benzamide bond is thermally stable; simple landfilling risks leaching the toxic aniline moiety into groundwater.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1][2]

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid - Organic." Explicitly list the chemical name.[1][2]

  • Segregation: Do not mix with oxidizers (e.g., nitrates, permanganates) as aromatic amines can react violently or form explosive nitro compounds.[1]

  • Disposal Path: Hand over to your EHS (Environmental Health & Safety) contractor for incineration .[1]

Protocol B: Liquid Waste (Solutions)

Objective: Prevent aquatic contamination. Rationale: The tert-butyl group makes this compound toxic to aquatic life (high bioconcentration factor).[1][2] Never pour down the drain.

  • Solvent Compatibility:

    • If in DCM/Chloroform: Dispose in Halogenated Waste carboy.[1]

    • If in Methanol/DMSO/Ethyl Acetate: Dispose in Non-Halogenated Waste carboy.[1]

  • Concentration Limit: If the solution is highly concentrated (>10% w/v), consider precipitating the solid (using water or hexane) and disposing of it as solid waste (Protocol A) to reduce the load on liquid waste incinerators.[1]

Protocol C: Contaminated Debris & Spill Cleanup

Objective: Deactivate the amine surface contamination.[1]

  • Spill Decontamination:

    • Step 1: Absorb bulk liquid with vermiculite or sand.[1]

    • Step 2: Wipe the surface with 10% Acetic Acid or Citric Acid .[1]

      • Scientific Logic:[1][2][3][4][5][6] Protonating the amine (forming the ammonium salt) reduces its volatility and skin permeability, making it safer to wipe up.[1]

    • Step 3: Follow with an ethanol wipe to remove the lipophilic benzamide residue.[1]

  • Disposal: Place all contaminated paper towels, gloves, and absorbents into a clear plastic bag, seal it, and place it into the Solid Hazardous Waste container (Stream A).[1]

Safety & Personal Protective Equipment (PPE)

Because this compound is an aniline derivative, skin absorption is the primary vector of exposure.[1]

  • Gloves: Double-gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) if handling solutions in penetrating solvents like DMSO.[1][2]

  • Respiratory: If handling powder outside a fume hood, a P100 particulate respirator is required to prevent inhalation of dust.[1]

  • Eye Protection: Chemical splash goggles (standard safety glasses are insufficient for liquid handling of toxic amines).[1]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Benzamide Derivatives & Aniline Toxicity.[1][2] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines for Aromatic Amines.[1] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues.[1] Available at: [Link][1][2]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(3-aminophenyl)-4-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical compounds are routine. However, the novelty of these substances often means that comprehensive safety data is not yet available. This guide provides a detailed, proactive approach to selecting and using Personal Protective Equipment (PPE) for handling N-(3-aminophenyl)-4-tert-butylbenzamide, ensuring the safety of researchers and the integrity of their work.

Understanding the Risks: A Proactive Stance on Safety

While a specific Safety Data Sheet (SDS) for N-(3-aminophenyl)-4-tert-butylbenzamide may not be readily available, its chemical structure as an aromatic amine and a benzamide derivative provides crucial clues to its potential hazards. Aromatic amines are a class of compounds known for their potential to cause skin irritation, allergic reactions, and in some cases, more severe health effects with prolonged exposure.[1][2] Therefore, a conservative and cautious approach to PPE is warranted.

The fundamental principle of chemical safety is to minimize all routes of exposure. For a solid compound like N-(3-aminophenyl)-4-tert-butylbenzamide, the primary risks are:

  • Dermal Contact: Absorption through the skin.

  • Inhalation: Breathing in fine dust or aerosolized particles.

  • Ocular Contact: Splashes or airborne particles entering the eyes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

A thorough risk assessment, a cornerstone of laboratory safety, must be conducted before any handling of this compound.[3]

The Essential PPE Ensemble

The following table outlines the recommended PPE for handling N-(3-aminophenyl)-4-tert-butylbenzamide in a laboratory setting. This should be considered the minimum requirement, and specific experimental conditions may necessitate additional protective measures.

PPE ComponentRecommended Specification & Best PracticesRationale
Hand Protection Chemical-resistant gloves (Nitrile) .[4][5] Double-gloving is highly recommended, especially for extended procedures. Inspect gloves for any signs of degradation or perforation before use.[6][7] Change gloves immediately if contamination is suspected.Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving provides an extra layer of protection against potential tears and permeation.
Eye and Face Protection Chemical splash goggles .[4][8] In situations with a higher risk of splashes, a face shield should be worn in addition to goggles.[9]Standard safety glasses do not provide a complete seal and are inadequate for protecting against chemical splashes and fine dust.
Body Protection A fully fastened lab coat . For larger-scale operations, a chemical-resistant apron or suit may be necessary.[8][9]Protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a certified chemical fume hood . If handling outside of a fume hood is unavoidable or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.A fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors.

Step-by-Step Safety and Handling Protocol

A systematic approach to handling N-(3-aminophenyl)-4-tert-butylbenzamide is crucial for minimizing risk. The following workflow diagram illustrates the key stages of a safe handling process.

Figure 1. A comprehensive workflow for the safe handling of N-(3-aminophenyl)-4-tert-butylbenzamide, from preparation to post-handling procedures.

Operational and Disposal Plans

Operational Plan:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition.[5] Verify that the chemical fume hood is operational.

  • Handling: All manipulations of the solid compound, including weighing and transferring, should be performed within the fume hood to minimize inhalation exposure.[10]

  • Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. Follow your institution's established spill cleanup procedures. Do not attempt to clean a significant spill without proper training and equipment.

Disposal Plan:

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1][2]

G cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Storage cluster_disposal Final Disposal Solid Waste Contaminated Gloves, Weighing Paper, etc. Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Contaminated Solvents, Reaction Residues Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Licensed Hazardous Waste Facility Licensed Hazardous Waste Facility Labeled Solid Waste Container->Licensed Hazardous Waste Facility Labeled Liquid Waste Container->Licensed Hazardous Waste Facility

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.